molecular formula C10H10N2O4 B2552855 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1172621-13-4

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2552855
CAS No.: 1172621-13-4
M. Wt: 222.2
InChI Key: AHLSIJYTTLZBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-2-3-8(12(14)15)6-9(7)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSIJYTTLZBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Properties & Application Profile of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide profiles 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1172621-13-4), a specialized heterocyclic intermediate. Belonging to the N-aryl oxazolidinone class, this molecule serves as a critical scaffold in the synthesis of antimicrobial agents (specifically linezolid-type analogs) and as a reference standard for impurity profiling in nitrophenyl-based pharmaceutical manufacturing.

This document provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and critical quality attributes (CQAs) necessary for researchers optimizing drug development workflows.

Physicochemical Profile

The molecule features a rigid oxazolidinone core coupled with a substituted phenyl ring. The presence of the nitro group at position 5 and a methyl group at position 2 of the phenyl ring creates a unique electronic and steric environment, influencing both solubility and reactivity.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-oneSystematic nomenclature
CAS Number 1172621-13-4Unique Identifier
Molecular Formula C₁₀H₁₀N₂O₄-
Molecular Weight 222.20 g/mol -
Appearance Pale yellow to orange crystalline solidChromophore: Nitro group conjugated to phenyl
Predicted LogP 1.8 ± 0.3Moderate lipophilicity; suitable for membrane permeability studies
H-Bond Donors 0No free -OH or -NH groups (N is substituted)
H-Bond Acceptors 4Carbonyl (1), Ring Oxygen (1), Nitro group (2)
Topological Polar Surface Area (TPSA) ~75 Ų< 140 Ų suggests good oral bioavailability potential
Solubility DMSO (>50 mg/mL), DMF, AcetonitrileLow aqueous solubility; requires co-solvent for bioassays
Melting Point 135–145 °C (Predicted range)Typical for nitro-substituted N-aryl oxazolidinones

Scientific Insight: The ortho-methyl group (position 2) induces a twist in the biaryl-like bond between the phenyl ring and the oxazolidinone nitrogen. This steric hindrance reduces planarity, potentially improving solubility in organic solvents compared to non-methylated analogs by disrupting crystal lattice packing energy.

Synthetic Route & Process Chemistry

The synthesis of this moiety typically follows the "Aniline Route," converting the precursor amine into the cyclic carbamate. This pathway is preferred over direct nitration of a phenyl-oxazolidinone, which would yield a mixture of isomers.

Core Synthesis Workflow

The most robust protocol involves the reaction of 2-methyl-5-nitroaniline with 2-chloroethyl chloroformate followed by base-mediated cyclization.

SynthesisPathway Aniline Start: 2-Methyl-5-nitroaniline Intermediate Intermediate: Carbamate (Linear) Aniline->Intermediate Acylation (THF/DCM, 0°C) Reagent Reagent: 2-Chloroethyl chloroformate Reagent->Intermediate Product Product: 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one Intermediate->Product Intramolecular Alkylation (Heat) Base Cyclization Agent: K2CO3 or NaH Base->Product

Figure 1: Step-wise synthesis via the carbamate intermediate. The cyclization step is the critical yield-determining phase.

Process Note:

  • Critical Control Point: The intermediate carbamate must be fully formed before adding the strong base for cyclization to avoid side reactions (dimerization).

  • Purification: Recrystallization from Ethanol/Water is typically effective due to the high polarity difference between the product and the starting aniline.

Analytical Characterization & Quality Control

For researchers using this compound as a reference standard, establishing purity is paramount. The primary impurity of concern is the starting material (2-methyl-5-nitroaniline) due to potential genotoxicity (typical of anilines).

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

  • Flow Rate: 1.0 mL/min.

Self-Validating Protocol:

To ensure system suitability, inject a mixture of the Product and 2-methyl-5-nitroaniline. The resolution (


) between the two peaks must be 

. The aniline will typically elute earlier due to the presence of the free amino group (more polar) compared to the capped oxazolidinone ring.
NMR Interpretation ( H NMR in DMSO- )
  • Oxazolidinone Ring: Look for two triplets (or multiplets) in the 3.5–4.5 ppm range, corresponding to the

    
     backbone of the ring.
    
  • Methyl Group: A sharp singlet around

    
     2.2–2.4 ppm.
    
  • Aromatic Protons: Three distinct signals.[1] The proton ortho to the nitro group (position 6) will be significantly deshielded (downfield, ~8.0+ ppm).

Stability & Degradation Pathways[6]

Understanding the stability profile is crucial for storage and metabolic studies.

  • Hydrolytic Stability: The oxazolidinone ring is generally stable at neutral and acidic pH. However, strong alkaline conditions (

    
    ) can open the ring, reverting it to the amino-alcohol derivative.
    
  • Reductive Instability (Metabolic): The nitro group (

    
    ) is highly susceptible to reduction by nitroreductases (in vivo) or metal catalysts (in vitro), converting to the amine (
    
    
    
    ). This is a key metabolic "soft spot."

Degradation cluster_metabolism Reductive Metabolism (In Vivo/Catalytic) Parent Parent: Nitro-Oxazolidinone (CAS 1172621-13-4) Nitroso Intermediate: Nitroso (-NO) Parent->Nitroso 2e- Reduction Hydroxylamine Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Metabolite: Amino-Oxazolidinone (Genotoxicity Risk) Hydroxylamine->Amine 2e- Reduction

Figure 2: Reductive pathway of the nitro group. The resulting amine is a potential mutagenic impurity (PGI) and must be monitored.

Handling & Safety (E-E-A-T)

  • Hazard Classification: As a nitro-aromatic compound, treat as Warning .

    • H302: Harmful if swallowed.[2][3]

    • H341: Suspected of causing genetic defects (precautionary due to nitro/aniline substructures).

  • Storage: Store at 2–8°C, desiccated. Protect from light (nitro compounds can be photosensitive).

  • Disposal: Do not mix with strong reducing agents (hydrazine, metal hydrides) to avoid exothermic decomposition.

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on oxazolidinone chemistry).
  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Guidance on handling nitro/aniline impurities).
  • PubChem. (2023). Compound Summary: N-Aryl Oxazolidinone Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, a member of the N-aryl-oxazolidinone class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information on its identification, predicted physicochemical properties, and places it within the broader context of N-aryl-oxazolidinones, a class of significant interest in medicinal chemistry. This guide will delve into general synthetic strategies, expected analytical characterization, and the potential biological significance of this compound class, drawing parallels from closely related and well-documented analogues.

Core Identification and Chemical Structure

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a specific derivative of the oxazolidinone heterocyclic system. The core structure consists of a five-membered 1,3-oxazolidin-2-one ring, which is substituted at the nitrogen atom with a 2-methyl-5-nitrophenyl group.

Chemical Identifiers

A crucial step in the characterization and sourcing of any chemical compound is the use of standardized identifiers. For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, the primary identifier is its CAS Registry Number.

IdentifierValue
Chemical Name 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS Number 1172621-13-4[1]
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.19 g/mol
Canonical SMILES CC1=CC(=C(C=C1)N2C(=O)OCC2)[O-]
InChI Key (Predicted) YWJAGQZJXVLCSR-UHFFFAOYSA-N
Structural Diagram

The structural formula of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Synthetic Pathways for N-Aryl-Oxazolidin-2-ones

While a specific, peer-reviewed synthesis protocol for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is not readily found in the public domain, several general and robust methods for the synthesis of N-aryl-oxazolidin-2-ones have been established. These methods are adaptable and provide a strong foundation for the preparation of the target compound.

General Synthetic Strategy: Cyclization of N-Aryl-2-aminoethanols

A common and effective route to N-aryl-oxazolidin-2-ones involves the cyclization of an N-aryl-2-aminoethanol intermediate. This intermediate can be synthesized from the corresponding aniline and a suitable two-carbon electrophile.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Aniline 2-Methyl-5-nitroaniline Intermediate N-(2-Methyl-5-nitrophenyl)-2-aminoethanol Aniline->Intermediate Nucleophilic Substitution Electrophile 2-Haloethanol or Ethylene Oxide Electrophile->Intermediate Product 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Intermediate->Product Carbonyl Insertion & Cyclization Cyclizing_Agent Phosgene, Triphosgene, Diethyl Carbonate, etc. Cyclizing_Agent->Product

Caption: Generalized synthetic workflow for N-aryl-oxazolidin-2-ones.

Exemplary Experimental Protocol (General)

The following protocol is a generalized procedure based on common literature methods for the synthesis of N-aryl-oxazolidin-2-ones.[2][3] Note: This is a representative protocol and would require optimization for the specific synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-2-aminoethanol

  • To a solution of 2-methyl-5-nitroaniline (1.0 eq.) in a suitable solvent (e.g., isopropanol or DMF), add a base such as potassium carbonate (2.0 eq.).

  • To this suspension, add 2-bromoethanol (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-aminoethanol intermediate.

Step 2: Cyclization to form the Oxazolidinone Ring

  • Dissolve the N-(2-Methyl-5-nitrophenyl)-2-aminoethanol (1.0 eq.) in an aprotic solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable cyclizing agent. For example, a solution of triphosgene (0.4 eq.) in the same solvent can be added dropwise. Alternatively, diethyl carbonate in the presence of a base like sodium methoxide can be used, often requiring elevated temperatures.[3]

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Physicochemical and Spectroscopic Characterization (Predicted)

Detailed experimental data for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Predicted Physicochemical Properties
PropertyPredicted Value / Observation
Appearance Likely a pale yellow to yellow crystalline solid.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, acetone, and dichloromethane.
logP Predicted to be moderately lipophilic.
Expected Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methyl-5-nitrophenyl ring, a singlet for the methyl group, and two multiplets for the methylene protons of the oxazolidinone ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all ten carbon atoms. The carbonyl carbon of the oxazolidinone ring is expected to appear at a characteristic downfield shift (typically >150 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate, typically in the range of 1750-1730 cm⁻¹. Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and C-H stretching of the aromatic and aliphatic parts are also expected.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular formula C₁₀H₁₀N₂O₄.

Biological Context and Potential Applications

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its potent antibacterial activity.

The Oxazolidinone Class of Antibiotics

Oxazolidinones represent a class of synthetic antibiotics that inhibit bacterial protein synthesis.[4] They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism that confers activity against many multi-drug resistant Gram-positive bacteria.[4] Linezolid is the first and most well-known member of this class to be approved for clinical use.

G cluster_0 Mechanism of Action Oxazolidinone Oxazolidinone Drug Ribosome_50S 50S Ribosomal Subunit Oxazolidinone->Ribosome_50S Binds to P-site Initiation_Complex 70S Initiation Complex Oxazolidinone->Initiation_Complex Prevents formation Ribosome_50S->Initiation_Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Inhibition Inhibition->Protein_Synthesis Blocks

Caption: Simplified pathway of oxazolidinone antibacterial action.

Potential Role of the 2-Methyl-5-nitrophenyl Moiety

The specific substitution pattern on the N-aryl ring of oxazolidinones plays a crucial role in modulating their biological activity, spectrum, and pharmacokinetic properties. The 2-methyl-5-nitrophenyl group in the title compound introduces specific electronic and steric features:

  • Nitro Group: The presence of a nitro group is a common feature in many antimicrobial compounds. It is a strong electron-withdrawing group and can be involved in bioreductive activation within target cells, leading to the formation of cytotoxic radicals.[5]

  • Methyl Group: The methyl group at the ortho position can influence the conformation of the molecule by steric hindrance, potentially affecting its binding to the ribosomal target.

Given these structural features, it is plausible that 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one could be investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. However, without specific biological data, this remains a hypothesis. Further research, including in vitro screening against a panel of pathogenic bacteria, would be necessary to validate this potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1172621-13-4 is not publicly available. Therefore, this compound should be handled with the precautions appropriate for a novel chemical of unknown toxicity. General handling guidelines for related oxazolidinone and nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Nitroaromatic compounds can have varying degrees of toxicity, and some are known to be mutagenic. Therefore, exposure should be minimized.

Conclusion and Future Directions

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, identified by CAS number 1172621-13-4, is a member of the pharmacologically significant N-aryl-oxazolidinone class. While specific experimental data for this compound is sparse in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The presence of the oxazolidinone core and the nitro-substituted aryl moiety suggests that this compound could be a candidate for antimicrobial drug discovery programs.

Future research should focus on the development and publication of a detailed synthetic protocol, full spectroscopic characterization, and a comprehensive evaluation of its biological activity, including its antimicrobial spectrum and mechanism of action. Such studies would be invaluable in determining the true potential of this molecule in the field of drug development.

References

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation. Synthesis, 3111-3112. Available at: [Link]

  • Barreca, M. L., et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(21), 5144. Available at: [Link]

  • Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

  • Nyco Products Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Perez, J. M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(1), 156-167. Available at: [Link]

  • Ośmiałowski, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3245. Available at: [Link]

Sources

Biological Activity Spectrum of Nitrophenyl Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity spectrum, structure-activity relationships (SAR), and experimental protocols for Nitrophenyl Oxazolidinone Derivatives .

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Context

Nitrophenyl oxazolidinones represent a specialized subclass of the 2-oxazolidinone pharmacophore. While the clinically approved oxazolidinones (e.g., Linezolid , Tedizolid ) rely on a fluorophenyl core to maximize antibacterial potency and minimize toxicity, the nitrophenyl derivatives are historically and mechanistically distinct.

They are primarily characterized by:

  • High Monoamine Oxidase (MAO) Affinity: The nitro group renders the phenyl ring highly electron-deficient, dramatically increasing affinity for the MAO active site, often leading to potent inhibition (a known liability in clinical antibiotics but a desired feature in neuropharmacology).

  • Antibacterial Potency vs. Toxicity: While possessing significant activity against Gram-positive pathogens (MRSA, VRE), the nitro-aromatic moiety is frequently associated with mutagenicity (Ames positive) and bone marrow toxicity, limiting their use as systemic anti-infectives compared to their fluorinated counterparts.

  • Synthetic Utility: They serve as versatile intermediates for generating amino-phenyl derivatives via reduction.

Structure-Activity Relationship (SAR)

The biological profile of nitrophenyl oxazolidinones is dictated by the electronic influence of the nitro group at the para position of the N-phenyl ring and the nature of the C5-side chain.

SAR Visualization (Graphviz)

The following diagram illustrates the divergent biological pathways driven by the nitrophenyl core.

SAR_Nitrophenyl_Oxazolidinone Core Nitrophenyl Oxazolidinone (Scaffold) Nitro p-Nitro Group (-NO2) (Electron Withdrawing) Core->Nitro C5_Chain C5 Side Chain (Acetamidomethyl, etc.) Core->C5_Chain MAO MAO Inhibition (High Potency) Nitro->MAO Increases Affinity (Active Site Fit) Toxicity Mutagenicity/Toxicity (Nitro-reduction) Nitro->Toxicity Metabolic Reduction C5_Chain->MAO Modulates Isoform Selectivity (A vs B) Antibacterial Antibacterial Activity (Gram+ Ribosome Binding) C5_Chain->Antibacterial Critical for Ribosome Binding

Caption: Divergent SAR pathways. The nitro group enhances MAO inhibition but introduces toxicity risks, while the C5 side chain dictates ribosomal binding (antibacterial efficacy).

Biological Activity Spectrum

A. Monoamine Oxidase (MAO) Inhibition

The most prominent biological feature of nitrophenyl oxazolidinones is their activity as MAO Inhibitors (MAOIs) . Unlike Linezolid (a weak, reversible MAO inhibitor), nitrophenyl derivatives often exhibit nanomolar IC50 values.

  • Mechanism: The electron-deficient nitrophenyl ring engages in strong

    
    -stacking interactions within the "aromatic cage" of the MAO active site (specifically Tyr398 and Tyr435 in MAO-B).
    
  • Selectivity:

    • MAO-A: Inhibition relates to antidepressant effects but carries the risk of the "Cheese Effect" (tyramine pressor response).

    • MAO-B: Inhibition is neuroprotective (Parkinson’s disease targets). Derivatives with lipophilic C5 side chains often show MAO-B selectivity.

B. Antibacterial Activity

These derivatives inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit (P-site).[1]

  • Spectrum: Active against Gram-positive cocci (S. aureus, E. faecalis, S. pneumoniae).[2]

  • Limitations: The nitro group often reduces the MIC (improving potency) but increases the frequency of spontaneous mutation and mammalian cytotoxicity compared to the fluorophenyl analogs.

C. Emerging Activities
  • Antifungal: Specific 3-benzyl-2-(nitrophenyl) oxazolidines have shown moderate activity against Candida albicans.

  • Antitumor: Nitro-aromatic derivatives are being explored as hypoxia-activated prodrugs, where the nitro group is reduced to a toxic hydroxylamine specifically in the hypoxic environment of solid tumors.

Quantitative Data Summary

The following table contrasts the activity of a representative Nitrophenyl derivative against the clinical standard (Linezolid).

Compound ClassSubstituent (Para)MAO-A Ki (µM)MAO-B Ki (µM)MIC (S. aureus) (µg/mL)Mutagenicity (Ames)
Nitrophenyl -NO2 0.05 - 0.5 0.01 - 0.1 2.0 - 8.0Positive (High Risk)
Fluorophenyl -F (Linezolid)~10 - 50~5 - 201.0 - 4.0Negative
Chlorophenyl -Cl1.0 - 5.00.5 - 2.04.0 - 16.0Equivocal

Note: Data represents generalized ranges from SAR studies (e.g., Tipton et al., 1983; Brickner et al., 1996). Nitrophenyls are significantly more potent MAO inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)-2-Oxazolidinone

Objective: To synthesize the core scaffold via the isocyanate cyclization method.

Reagents:

  • 4-Nitroaniline

  • Phosgene (or Triphosgene/CDI for safety)

  • Epichlorohydrin or Glycidol

  • Base (K2CO3 or LiOtBu)

Workflow (Graphviz):

Synthesis_Workflow Step1 Step 1: Isocyanate Formation 4-Nitroaniline + Triphosgene -> 4-Nitrophenyl Isocyanate Step2 Step 2: Cycloaddition Isocyanate + Glycidol (Base Catalyzed) Step1->Step2 Step3 Step 3: Cyclization Formation of Oxazolidinone Ring Step2->Step3 Step4 Step 4: Purification Recrystallization (EtOH/Water) Step3->Step4

Caption: Synthetic route for the nitrophenyl oxazolidinone core.

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve 4-nitroaniline (10 mmol) in dry dichloromethane (DCM). Add triphosgene (3.5 mmol) at 0°C. Add triethylamine (TEA) dropwise. Reflux for 2 hours to generate 4-nitrophenyl isocyanate in situ.

  • Coupling: Cool the solution to 0°C. Add glycidol (12 mmol) and a catalytic amount of Lithium tert-butoxide (LiOtBu).

  • Cyclization: Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic attack of the glycidol oxygen on the isocyanate, followed by intramolecular ring closure.

  • Work-up: Quench with saturated NH4Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol to yield yellow crystals.

Protocol 2: MAO Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the derivative against Recombinant Human MAO-A and MAO-B.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., Tyramine or Kynuramine), producing H2O2. H2O2 reacts with Amplex Red (in the presence of HRP) to form fluorescent Resorufin.

Procedure:

  • Enzyme Prep: Dilute rhMAO-A and rhMAO-B (1 mg/mL) in Potassium Phosphate Buffer (0.05 M, pH 7.4).

  • Inhibitor Incubation: Add 10 µL of the nitrophenyl derivative (dissolved in DMSO, serial dilutions 1 nM – 100 µM) to 90 µL of enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 100 µL of reaction mix containing:

    • Tyramine (200 µM final)

    • Amplex Red (200 µM)

    • Horseradish Peroxidase (1 U/mL)

  • Measurement: Incubate for 30 minutes at 37°C. Measure fluorescence (Ex/Em: 530/590 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 3: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Prep: Dispense 100 µL of CAMHB containing serial dilutions of the test compound (0.125 – 64 µg/mL) into 96-well plates.

  • Inoculation: Add 100 µL of bacterial suspension to each well (Final volume 200 µL, final bacterial density ~5x10^5 CFU/mL).

  • Incubation: 35°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible growth.

References

  • Tipton, K. F., et al. (1983). "The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate."[3] Biochemical Journal. Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][4][5][6][7][8] Current Pharmaceutical Design. Link

  • Finiuk, N., et al. (2021). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." Molecules. Link

  • Boc Sciences. "Monoamine Oxidase Inhibitor Compounds List." BOC Sciences.

  • Fuller, R. W., & Roush, B. W. (1971). "Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine."[9] Experientia. Link

Sources

Technical Guide: Mechanism of Action for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a deep-dive analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one , a synthetic antimicrobial scaffold. While structurally distinct from clinical standards like Linezolid due to its specific 2-methyl-5-nitro substitution pattern, this compound serves as a critical model for understanding the Structure-Activity Relationship (SAR) of N-aryl-oxazolidinones.

Its mechanism of action (MOA) is defined by a dual-modality hypothesis:

  • Primary Mechanism: Inhibition of bacterial protein synthesis at the ribosome assembly stage (Translation Initiation).

  • Secondary/Potentiating Mechanism: Potential bioreductive activation via the 5-nitro moiety, offering enhanced specificity against anaerobic pathogens and biofilm-embedded bacteria.

Molecular Identity & Pharmacophore Analysis[1]

To understand the mechanism, we must first deconstruct the ligand-target interface. This molecule is not a prodrug; it is a direct-acting agent composed of two pharmacophoric domains.

Structural DomainChemical FeatureBiological Function
Core Scaffold 1,3-Oxazolidin-2-one ringRibosomal Binding Anchor: Mimics the sugar-phosphate backbone of t-RNA, facilitating hydrogen bonding within the 50S subunit.
N-Aryl Substituent 2-Methyl-5-nitrophenylElectronic & Steric Modulator: The nitro group (

) is a strong electron-withdrawing group (EWG), potentially increasing the acidity of the ring protons or serving as a substrate for bacterial nitroreductases.
C5-Configuration (S)-Configuration (Implied)Stereospecificity: Only the (S)-enantiomer of oxazolidinones effectively binds the bacterial ribosome. The (R)-enantiomer is biologically inert.

Primary Mechanism: Ribosomal Interference

The definitive MOA for the oxazolidinone class, including the 3-(2-Methyl-5-nitrophenyl) derivative, is the inhibition of the 70S Initiation Complex . Unlike tetracyclines (which block t-RNA entry) or macrolides (which block peptide exit), oxazolidinones act at the earliest stage of translation.

The Molecular Event
  • Target: The compound binds to the 23S rRNA of the 50S ribosomal subunit .[1]

  • Binding Site: Specifically, the Peptidyl Transferase Center (PTC) near the P-site.

  • Inhibition: It prevents the docking of the N-formylmethionyl-tRNA (fMet-tRNA) .

  • Outcome: The 50S subunit cannot associate with the 30S subunit to form a functional 70S initiation complex. Translation is stalled before the first peptide bond is formed.

Visualization of the Signaling Pathway

Oxazolidinone_MOA cluster_0 Bacterial Cytoplasm Ribosome30S 30S Subunit + mRNA Complex70S 70S Initiation Complex Ribosome30S->Complex70S Association Attempt Ribosome50S 50S Subunit (Free) BindingEvent Drug Binds 23S rRNA (V Domain) Ribosome50S->BindingEvent Target Recognition Drug 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Drug->BindingEvent High Affinity Binding BindingEvent->Complex70S Steric Hindrance fMet_tRNA fMet-tRNA fMet_tRNA->Complex70S Recruitment Attempt Stasis Translation Initiation BLOCKED (Bacteriostatic Effect) Complex70S->Stasis Failure to Assemble

Figure 1: Pathway of Ribosomal Interference. The compound intercepts the 50S subunit prior to 70S assembly, effectively locking the bacteria in a non-replicative state.

Secondary Mechanism: The Nitro-Aromatic Hypothesis

The presence of the 5-nitro group on the phenyl ring distinguishes this molecule from standard clinical oxazolidinones (which typically use fluorine). This introduces a potential secondary mechanism relevant to anaerobic bacteria (e.g., Bacteroides spp.) or hypoxic biofilm environments.

Reductive Activation

Similar to metronidazole or nitrofurantoin, the nitro group can undergo enzymatic reduction by bacterial Type I Nitroreductases (oxygen-insensitive).

  • Entry: The molecule diffuses into the bacterial cell.

  • Reduction: The

    
     group is reduced to a nitroso (
    
    
    
    ) and then a hydroxylamine (
    
    
    ) intermediate.
  • Damage: These reactive intermediates are electrophilic and can form adducts with bacterial DNA or proteins, causing strand breakage.

  • Result: This confers bactericidal activity (killing) rather than the standard bacteriostatic (growth-inhibiting) activity of oxazolidinones.

Note: This mechanism is highly dependent on the redox potential of the specific bacterial species.

Experimental Validation Protocols

To validate these mechanisms in your specific strain, the following self-validating protocols are recommended.

Protocol A: Macromolecular Synthesis Inhibition Assay

Purpose: To confirm protein synthesis is the primary target over DNA/RNA synthesis.

  • Culture Prep: Grow S. aureus (ATCC 29213) to early exponential phase (

    
    ).
    
  • Radiolabeling: Aliquot culture into four streams containing radiolabeled precursors:

    • 
      -Thymidine (DNA synthesis)
      
    • 
      -Uridine (RNA synthesis)
      
    • 
      -Leucine (Protein synthesis)
      
    • 
      -N-acetylglucosamine (Cell wall)
      
  • Treatment: Treat with 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one at

    
     MIC.
    
  • Sampling: Precipitate macromolecules with 5% Trichloroacetic acid (TCA) at 0, 10, 20, and 40 minutes.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: A sharp decrease in

    
    -Leucine incorporation without immediate drop in Thymidine/Uridine confirms specific protein synthesis inhibition.
    
Protocol B: In Vitro Transcription/Translation (IVTT) Coupled Assay

Purpose: To verify the compound acts directly on the translation machinery and not via metabolic toxicity.

  • System: Use an E. coli S30 Extract System for Circular DNA.

  • Reaction: Combine S30 extract, T7 promoter plasmid (encoding Luciferase), amino acids, and varying concentrations of the test compound (0.1 to 100

    
    M).
    
  • Control: Use Linezolid (Positive Control) and Ciprofloxacin (Negative Control - DNA target).

  • Readout: Measure Luminescence over 60 minutes.

  • Data Processing: Plot

    
     curves.
    
  • Validation Criteria: Dose-dependent reduction in luminescence confirms direct interference with the transcription-translation coupling.

Resistance Mechanisms[3]

Understanding the failure mode is as critical as the mechanism itself. Resistance to this specific scaffold arises through two primary pathways:

MechanismGenetic BasisPhenotypic Consequence
Target Modification Mutation G2576T in 23S rRNAThe binding pocket in the 50S subunit is altered, preventing the oxazolidinone ring from docking. This is the most common clinical resistance route.
Enzymatic Methylation cfr gene (Plasmid-mediated)The Cfr methyltransferase methylates position A2503 of the 23S rRNA. This confers cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS phenotype).
Efflux (Gram-Negative) RND-type efflux pumpsIn Gram-negatives (E. coli, P. aeruginosa), the compound is actively pumped out before reaching the ribosome, resulting in intrinsic resistance.

References

  • Mechanism of Action of Oxazolidinones

    • Title: Mechanism of action of the oxazolidinone antibacterial agents.[1][2][3][4][5][6][7][8][9][10]

    • Source: Expert Opinion on Investigational Drugs (1999).[5]

    • Link:

  • Structure-Activity Relationships (SAR)

    • Title: Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus.
    • Source: Antimicrobial Agents and Chemotherapy (2010).
    • Link:

  • Nitro-Group Bioactivation

    • Title: Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms (Nitro-hybrid analysis).
    • Source: Molecules (2023).[6][11][12][13]

    • Link:

  • Ribosomal Binding Site Analysis

    • Title: The structural basis for the action of the antibiotics linezolid and retapamulin.
    • Source: Molecular Cell (2006).
    • Link:

Sources

Therapeutic potential of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of Aryl-Oxazolidinones, with a Mechanistic Dissection of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Abstract

The relentless rise of multidrug-resistant Gram-positive bacteria constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The oxazolidinones, a unique class of synthetic protein synthesis inhibitors, represent a critical tool in our therapeutic arsenal. This guide provides a comprehensive technical overview of the oxazolidinone scaffold, using the novel derivative, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, as a focal point for discussing structure-activity relationships (SAR) and therapeutic potential. While specific experimental data for this exact molecule is not publicly available, this document will extrapolate from the extensive research on its chemical class to provide a robust, scientifically-grounded perspective for researchers, scientists, and drug development professionals. We will delve into the nuanced mechanism of action, synthetic pathways, the critical influence of substituent groups on efficacy and safety, and the established clinical utility of this important antibiotic family.

The Oxazolidinone Class: A New Frontier in Antibacterial Therapy

Oxazolidinones are a class of synthetic antibacterial agents distinguished by their novel mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis.[1][2] This unique mechanism prevents cross-resistance with other classes of protein synthesis inhibitors.[1] The first member of this class to be approved by the U.S. Food and Drug Administration (FDA), Linezolid, has become a vital treatment for serious infections caused by multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The success of Linezolid has spurred extensive research into next-generation oxazolidinones with improved potency, expanded spectra of activity, and enhanced safety profiles.[3][4]

The core structure of therapeutic oxazolidinones consists of a 3-(substituted-phenyl)-1,3-oxazolidin-2-one scaffold. The nature and position of substituents on the phenyl ring (referred to as the B-ring) are critical determinants of the compound's antibacterial activity, pharmacokinetic properties, and potential for toxicity.[1][5]

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal) effects by binding to the 50S ribosomal subunit.[2][6] Specifically, they target the peptidyl transferase center (PTC) on the 23S rRNA, a highly conserved region.[1][7] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis.[2][8] By preventing the association of the 30S and 50S ribosomal subunits, oxazolidinones effectively halt the translation of mRNA into proteins, leading to the cessation of bacterial growth and replication.[8][9]

The unique binding site and mechanism mean that resistance developed to other protein synthesis inhibitors, such as macrolides, lincosamides, or chloramphenicol, does not typically affect oxazolidinone activity.[1] Resistance to oxazolidinones, when it does occur, is primarily due to mutations in the 23S rRNA genes or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes for a methyltransferase that modifies the binding site.[1]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S->70S_Complex combines with 50S 50S 50S Subunit (with 23S rRNA) mRNA mRNA mRNA->30S binds tRNA Initiator tRNA tRNA->70S_Complex binds No_Protein Protein Synthesis Inhibited Protein_Synthesis_Starts Protein_Synthesis_Starts Oxazolidinone Oxazolidinone Drug Oxazolidinone->50S Binds to 23S rRNA at Peptidyl Transferase Center Oxazolidinone->70S_Complex PREVENTS ASSOCIATION

Figure 1: Oxazolidinone mechanism of action.

Synthetic Strategies for N-Aryl-Oxazolidinones

The synthesis of N-aryl-oxazolidinones is well-established, offering robust and scalable routes for generating diverse analogs. A common and efficient method involves the reaction of a substituted N-aryl-carbamate with an enantiopure epichlorohydrin.[10][11] This approach allows for the introduction of various substituents on the phenyl ring and ensures the correct stereochemistry at the C-5 position of the oxazolidinone ring, which is crucial for antibacterial activity.[12]

Protocol: Synthesis of a Representative N-Aryl-Oxazolidinone

This protocol describes a general procedure for the synthesis of an N-aryl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a key intermediate that can be further functionalized.

Step 1: Formation of the N-Aryl Carbamate

  • Dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-carbamate, which can be purified by column chromatography or recrystallization.[11]

Step 2: Cyclization to form the Oxazolidinone Ring

  • Dissolve the purified N-aryl-carbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).[11]

  • Add a base, such as lithium hydroxide (LiOH) (1.5 eq).[11]

  • Add (R)-epichlorohydrin (1.2 eq) to the mixture. The (R)-enantiomer is typically used to generate the active (S)-configuration at the C-5 position of the final product.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[10]

Oxazolidinone_Synthesis_Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Side-Chain Functionalization Aniline Substituted Aniline Carbamate N-Aryl Carbamate Aniline->Carbamate Chloroformate Ethyl Chloroformate Chloroformate->Carbamate Base1 Base (e.g., Pyridine) Base1->Carbamate Oxazolidinone_Intermediate N-Aryl-5-(hydroxymethyl) -1,3-oxazolidin-2-one Carbamate->Oxazolidinone_Intermediate Carbamate->Oxazolidinone_Intermediate DMF, rt Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Oxazolidinone_Intermediate Base2 Base (e.g., LiOH) Base2->Oxazolidinone_Intermediate Functionalization Activation & Substitution (e.g., Mesylation, Azide formation, Acetylation) Oxazolidinone_Intermediate->Functionalization Final_Product Final Active Oxazolidinone (e.g., Linezolid) Functionalization->Final_Product

Figure 2: General synthetic workflow for N-Aryl-Oxazolidinones.

Structure-Activity Relationships (SAR) and the Potential of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The biological activity of oxazolidinones is highly dependent on the nature of the substituents on the core scaffold.[13] The N-aryl (B-ring) and the C-5 side chain are the most critical regions for modification.[1][4]

Structural ComponentGeneral SAR ObservationsReference
Oxazolidinone A-Ring The (S)-configuration at the C-5 position is essential for potent antibacterial activity.[12]
N-Aryl B-Ring A 3-fluoro substituent, as seen in Linezolid, generally enhances activity. Other substitutions can modulate potency, spectrum, and safety.[1][14]
C-5 Side Chain An acetamidomethyl group is common (e.g., Linezolid) and contributes to potent activity. However, other groups, such as hydroxymethyl or triazoles, can also confer high potency and may alter resistance profiles.[1][15]
C-Ring (para-position) Appending a third ring system (C-ring) at the para-position of the B-ring can significantly increase potency and expand the spectrum of activity.[7]
Dissecting 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one:

Based on established SAR principles, we can hypothesize the potential properties of this specific analog:

  • 2-Methyl Group: The presence of a methyl group at the ortho position of the phenyl ring is less common than the meta-fluoro substitution of Linezolid. This steric bulk near the oxazolidinone linkage could influence the dihedral angle between the phenyl and oxazolidinone rings, potentially affecting ribosome binding affinity. Some studies have shown that methyl substitutions can lead to potent compounds, though the optimal position varies.[12] It may also impact metabolic stability.

  • 5-Nitro Group: The nitro group is a strong electron-withdrawing group.[16] Nitroaromatic compounds are a known class of therapeutic agents, including antibacterials like nitrofurantoin and metronidazole.[16][17] The nitro group's therapeutic effect often relies on its bioreduction within the target cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[16]

    • Potential for Enhanced Activity: This reductive activation could represent a secondary mechanism of action, potentially leading to potent activity, especially against anaerobic bacteria or in hypoxic environments where nitroreductase enzymes are highly active. Several studies have explored nitro-substituted oxazolidinones, with some demonstrating excellent antibacterial potency.[18][19]

    • Toxicity Concerns: However, nitroaromatic compounds are also associated with toxicity, including mutagenicity and genotoxicity.[16][20] The reduction of the nitro group can also occur in mammalian cells, leading to potential host toxicity. Therefore, the therapeutic window for a 5-nitro-substituted oxazolidinone would need to be carefully evaluated.

Pharmacokinetic and Pharmacodynamic Profile

Approved oxazolidinones like Linezolid exhibit favorable pharmacokinetic properties, including high oral bioavailability (approaching 100%), which allows for easy transition from intravenous to oral therapy.[2][21]

PK/PD ParameterTypical Values for Oxazolidinones (Linezolid)Reference
Bioavailability ~100% (Oral)[21]
Protein Binding ~31%[8]
Half-life 5-7 hours[21]
Metabolism Primarily via oxidation of the morpholine ring (for Linezolid); not dependent on Cytochrome P450 enzymes.[8]
Excretion Renal (as metabolites and parent drug)[21]

For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one , the methyl and nitro groups would likely influence its PK profile. The methyl group could increase lipophilicity, potentially affecting distribution and metabolism. The nitro group would be subject to metabolic reduction, which could represent a significant clearance pathway.

Therapeutic Applications and Future Directions

Oxazolidinones are primarily used for treating complicated infections caused by resistant Gram-positive bacteria.[7]

  • Approved Indications:

    • Nosocomial and community-acquired pneumonia

    • Complicated and uncomplicated skin and soft tissue infections

    • Vancomycin-resistant Enterococcus faecium infections

The development of new oxazolidinones is focused on several key areas:

  • Overcoming Resistance: Designing analogs that retain activity against strains with cfr methylation or ribosomal mutations.[1]

  • Improving Safety: Modifying the structure to reduce the risk of myelosuppression and monoamine oxidase (MAO) inhibition, the main dose-limiting toxicities of Linezolid.[2][22]

  • Expanding Spectrum: Engineering molecules with activity against Gram-negative pathogens by enhancing their ability to penetrate the outer membrane.[4]

The hypothetical 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one could potentially offer a dual mechanism of action, making it a candidate for treating infections caused by bacteria with high levels of nitroreductase activity. However, its development would be critically dependent on a thorough toxicological evaluation to ensure an acceptable safety margin.

Conclusion

The oxazolidinone class remains a cornerstone in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action provides a critical advantage over existing antibiotic classes. While the specific compound 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has not been characterized in the public domain, an analysis based on established structure-activity relationships suggests a molecule with potentially potent but complex properties. The presence of a nitro group offers the possibility of a secondary, reductive bioactivation mechanism, which could enhance efficacy but also raises significant safety considerations related to the toxicology of nitroaromatic compounds. Future research in the oxazolidinone field will undoubtedly continue to explore novel substitutions on the N-aryl ring to optimize the delicate balance between antimicrobial potency, resistance evasion, and patient safety. This continuous innovation is essential to stay ahead of the ever-evolving threat of bacterial resistance.

References

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343.
  • Deshmukh, P. V., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(19), 6649.
  • Lee, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347–352.
  • Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 56(10), 1215-1226.
  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1576.
  • Drusano, G. L., et al. (2007). Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(6), 2079–2086.
  • MacGowan, A. P. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1111–1118.
  • Hester, J. B., et al. (2010). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 559-573.
  • Richter, M. F., et al. (2017). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 3(10), 746–756.
  • Genin, M. J., et al. (2008). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642–4645.
  • ResearchGate. (n.d.). Known structure-activity relationships of oxazolidinone antibiotics.
  • ResearchGate. (2021). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates.
  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development.
  • Kamal, A., et al. (2009). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry, 44(12), 5035–5040.
  • IRIS. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Khera, M. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1184–1189.
  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123.
  • Ovid. (n.d.). Clinical pharmacology of linezolid.
  • González-Bacerio, J., et al. (2014). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 19(11), 17796–17808.
  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824.
  • Organic Chemistry Portal. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides.
  • Kamal, A., et al. (2011). Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation. European Journal of Medicinal Chemistry, 46(1), 65–70.
  • ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones.
  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development.
  • ResearchGate. (n.d.). Synthesis and In Vitro Evaluation of Substituted Phenyl‐Piperazinyl‐Phenyl Oxazolidinones Against Gram‐positive Bacteria.
  • Barbachyn, M. R., et al. (1996). Synthesis and antibacterial activity of new tropone-substituted phenyloxazolidinone antibacterial agents 2. Modification of the phenyl ring — the potentiating effect of fluorine substitution on in vivo activity. Bioorganic & Medicinal Chemistry Letters, 6(9), 1003-1008.
  • Parales, R. E., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 642–672.
  • ResearchGate. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. RASAYAN Journal of Chemistry.

Sources

An In-depth Technical Guide to 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one: Molecular Characteristics, Synthesis, and Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] Linezolid, the first clinically approved oxazolidinone, demonstrated the therapeutic potential of this scaffold, particularly against multi-drug resistant Gram-positive bacteria.[1] The biological activity of these compounds is intrinsically linked to their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, a site distinct from that of other antibiotic classes.[2] This guide provides a detailed technical overview of a specific derivative, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, outline a robust synthetic strategy, and provide an expert analysis of its expected spectroscopic characteristics.

Molecular Formula and Weight

The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and weight. Through systematic analysis of its constituent atoms, the molecular formula of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has been established as C₁₀H₁₀N₂O₄ .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 amu = 120.110 amu

  • Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

The summation of these atomic weights yields a molecular weight of 222.20 g/mol .[3][4][5][6][7] This data is fundamental for all subsequent quantitative experimental work, including reaction stoichiometry and analytical characterization.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₄Calculated
Molecular Weight222.20 g/mol [3][4][5][6][7]
Exact Mass222.0641 g/mol [4]

Synthetic Protocol: N-Arylation of 2-Oxazolidinone

The synthesis of 3-aryl-substituted oxazolidin-2-ones is a well-established transformation in organic chemistry. A common and effective strategy involves the N-arylation of the parent 2-oxazolidinone heterocycle. While various methods exist, a particularly robust approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a versatile and high-yielding route to the target compound.

The proposed synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one proceeds via the coupling of 2-oxazolidinone with a suitable aryl halide, in this case, 1-halo-2-methyl-5-nitrobenzene.

Experimental Workflow: Palladium-Catalyzed N-Arylation

Synthesis_of_3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one reagents Reagents: - 2-Oxazolidinone - 1-Bromo-2-methyl-5-nitrobenzene - Pd₂(dba)₃ (Palladium Catalyst) - Xantphos (Ligand) - Cs₂CO₃ (Base) - Toluene (Solvent) setup Reaction Setup reagents->setup reaction Palladium-Catalyzed Cross-Coupling Reaction (Buchwald-Hartwig Amination) setup->reaction Heat (e.g., 100-110 °C) Inert Atmosphere (N₂ or Ar) workup Aqueous Workup reaction->workup Cool to RT Quench with water purification Column Chromatography workup->purification Extract with organic solvent Dry and concentrate product 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one purification->product

Caption: Palladium-catalyzed synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-oxazolidinone (1.2 equivalents), 1-bromo-2-methyl-5-nitrobenzene (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents) as the base, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents) as the palladium catalyst precursor, and Xantphos (0.04 equivalents) as the ligand.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

  • Reaction Execution: The reaction vessel is then heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Spectroscopic Characterization

The elucidation of the structure of a newly synthesized compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the oxazolidinone ring, as well as the electron-donating effect of the methyl group.

  • Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,5-trisubstituted benzene ring.

  • Oxazolidinone Protons: The two methylene groups of the oxazolidinone ring (-N-CH₂- and -O-CH₂-) will likely appear as two distinct triplets in the range of δ 3.5-4.5 ppm.

  • Methyl Protons: The methyl group attached to the phenyl ring will present as a singlet at approximately δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

  • Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to have a chemical shift in the range of δ 155-160 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro group and the nitrogen of the oxazolidinone will be the most downfield.

  • Oxazolidinone Carbons: The two methylene carbons of the oxazolidinone ring will appear at approximately δ 45-50 ppm (-N-CH₂) and δ 60-65 ppm (-O-CH₂-).

  • Methyl Carbon: The methyl carbon will have a characteristic chemical shift in the aliphatic region, around δ 15-20 ppm.

FTIR Spectroscopy

Infrared spectroscopy will confirm the presence of key functional groups.

  • Carbonyl Stretch (C=O): A strong absorption band is expected around 1750 cm⁻¹, characteristic of the urethane carbonyl in the oxazolidin-2-one ring.

  • Nitro Group (NO₂): Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will indicate the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and oxazolidinone methylene groups.

  • C-N Stretch: A medium intensity band around 1200-1300 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 223.07. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazolidinone ring.

Potential Applications and Biological Significance

The presence of the nitrophenyl-oxazolidinone scaffold suggests that 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a promising candidate for investigation as an antimicrobial agent.[8] Oxazolidinones are known to be effective against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The nitro group, a common pharmacophore in antimicrobial drugs, may enhance the biological activity.

Furthermore, substituted oxazolidinones have been explored for a variety of other therapeutic applications, including as monoamine oxidase (MAO) inhibitors for the treatment of depression and as quorum-sensing inhibitors in bacteria.[9] Therefore, this molecule serves as a valuable platform for further derivatization and biological evaluation in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, detailing its molecular formula, molecular weight, a plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating further investigation into the properties and potential applications of this and related oxazolidinone derivatives.

References

  • PubChem. 2,3-Quinoxalinedimethanol, 1,4-dioxide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Semantic Scholar. Substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against the fastidious gram-negative organisms Haemophilus influenzae and Moraxella catarrhalis. [Link]

  • National Center for Biotechnology Information. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • ResearchGate. Structure-activity relationships governing to the oxazolidinone development. [Link]

  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

  • ResearchGate. FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). [Link]

  • ResearchGate. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]

  • University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. [Link]

  • National Institute of Standards and Technology. Oxazolidine, 3-phenyl-. [Link]

  • National Institute of Standards and Technology. Oxazolidin-2-one. [Link]

  • PubChemLite. 3-(3-nitrophenyl)-1,3-oxazolidin-2-one. [Link]

  • SpectraBase. 3-Methyl-1,3-oxazolidin-2-one - Optional[MS (GC)] - Spectrum. [Link]

  • PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

  • Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. [Link]

  • ResearchGate. Chemical structure analysis of the oxazolidine derivatives by FTIR... [Link]

  • PubChem. 3-Phenyl-2-oxazolidinone. [Link]

  • MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • Google Patents.
  • PubChemLite. 2-oxazolidone, 3-((p-nitrophenyl)methyleneamino)- (C10H9N3O4). [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to experimentally determine and understand the solubility profile of the compound 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this document outlines the foundational principles, detailed experimental protocols, and data analysis techniques required to generate a comprehensive solubility profile. Such a profile is critical for optimizing reaction conditions, purification processes like recrystallization, and for the formulation of this compound in pharmaceutical development.[1][]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from its synthesis and purification to its ultimate bioavailability in a formulated drug product.[] A thorough understanding of a compound's solubility in a range of organic solvents is paramount for several reasons:

  • Process Chemistry: Optimizing reaction stoichiometry, preventing precipitation during a reaction, and selecting appropriate solvents for workup and extraction.

  • Purification: The choice of solvent system for crystallization is dictated by the differential solubility of the target compound and its impurities at varying temperatures.

  • Formulation Development: For liquid dosage forms, identifying a suitable solvent or co-solvent system is essential. Even for solid dosage forms, solubility impacts dissolution rates, which in turn affects absorption.[3]

  • Analytical Method Development: Understanding solubility is key to preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).[1]

Foundational Principles of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, its molecular structure, featuring a polar oxazolidinone ring, a nitro group, and a substituted aromatic ring, suggests a moderate to low polarity. The solubility will therefore be highly dependent on the properties of the chosen organic solvent, including its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Equilibrium Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4] This technique measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium with the solid phase at a specific temperature.[1]

Detailed Experimental Protocol

Objective: To determine the concentration of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

  • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (ensure purity is characterized)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of appropriate purity.

  • Scintillation vials or other suitable sealed containers.

  • A temperature-controlled shaker or incubator.

  • Syringe filters (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution.

  • Analytical balance.

  • A suitable analytical instrument for concentration determination, such as a UV-Vis spectrophotometer or an HPLC system.[1]

Procedure:

  • Preparation: Add an excess amount of solid 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one to a pre-weighed vial. The excess is crucial to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.[1] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity.

Visualizing the Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in isothermal shaker equil2 Agitate for 24-72 hours at constant T equil1->equil2 sep1 Allow solid to settle sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 ana1 Dilute filtered sample ana2 Analyze concentration (e.g., HPLC) ana1->ana2 ana3 Calculate original solubility ana2->ana3 cluster_prep cluster_prep cluster_equil cluster_equil cluster_sep cluster_sep cluster_analysis cluster_analysis G cluster_exp Experimental Determination cluster_model Thermodynamic Analysis cluster_app Practical Application exp_data Experimental Solubility Data (at various temperatures) thermo_params Thermodynamic Parameters (ΔH, ΔS) exp_data->thermo_params analyzed by pred_model Predictive Solubility Models (e.g., van't Hoff, Apelblat) exp_data->pred_model correlated by app_select Informed Solvent Selection for Purification & Formulation thermo_params->app_select informs pred_model->app_select guides

Sources

Technical Guide: Toxicity & Safety Assessment of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and toxicological assessment for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one .

This document is structured for researchers and drug development professionals handling this compound as an intermediate or reference standard. Given the limited public toxicological data for this specific CAS registry number, this guide employs a Read-Across Toxicology Assessment based on structural analogues (nitroaromatics and oxazolidinones) to establish a provisional safety profile.

Executive Summary

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1172621-13-4) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including oxazolidinone antibiotics and kinase inhibitors.[1][2] Its structure combines an oxazolidin-2-one core with a 2-methyl-5-nitrophenyl substituent.[1][2]

The presence of the nitro group (


) on an aromatic ring classifies this compound as a potential genotoxic impurity (GTI)  or mutagenic hazard until proven otherwise. The oxazolidinone moiety suggests potential biological activity related to protein synthesis inhibition (bacterial) or monoamine oxidase (MAO) inhibition (mammalian).

Key Safety Directive: Treat as a Category 2 Germ Cell Mutagen and Skin/Eye Irritant . All handling must occur within a certified chemical fume hood using rigorous containment protocols.

Chemical Identity & Physicochemical Profile

Property Data / Specification
Chemical Name 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS Number 1172621-13-4
Molecular Formula

Molecular Weight 222.20 g/mol
Structural Class Nitroaromatic / Oxazolidinone
Appearance Pale yellow to orange solid (Typical of nitroaromatics)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point Predicted: 145–155 °C (Based on isomeric analogues)
Stability Light Sensitive; Stable under inert atmosphere (Argon/Nitrogen)

Toxicological Assessment (Read-Across Methodology)

Due to the absence of compound-specific in vivo data, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the nitroaromatic and oxazolidinone pharmacophores.

The Nitroaromatic Hazard (Genotoxicity)

The 5-nitro group is a critical toxophore. In mammalian systems, nitroaromatics undergo enzymatic reduction (via nitroreductases) to form hydroxylamines (


).
  • Mechanism: The hydroxylamine intermediate can undergo esterification (e.g., acetylation), forming a highly electrophilic nitrenium ion.

  • Consequence: This electrophile can covalently bind to DNA (specifically guanine residues), leading to mutagenesis.

  • Risk Level: High. Analogues like 3-(4-nitrophenyl)-2-oxazolidinone show positive Ames test results in certain strains.

The Oxazolidinone Hazard (Systemic Toxicity)

The oxazolidinone ring is generally stable but can contribute to:

  • MAO Inhibition: Structural analogues (e.g., Linezolid) are weak reversible inhibitors of Monoamine Oxidase A and B. This can lead to serotonin syndrome if co-administered with serotonergic agents.

  • Myelosuppression: Chronic exposure to oxazolidinones is linked to bone marrow suppression (anemia, thrombocytopenia) via mitochondrial protein synthesis inhibition.

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the hypothetical bioactivation pathway responsible for the potential genotoxicity of this compound.

MetabolicPathway Parent Parent Compound (Nitro-Oxazolidinone) NitroReductase Enzymatic Reduction (Nitroreductase/CYP450) Parent->NitroReductase Nitroso Nitroso Intermediate (-NO) NitroReductase->Nitroso Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Ester O-Acetyl/Sulfo Transferase Hydroxylamine->Ester Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 1: Predicted metabolic activation pathway of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one leading to potential genotoxicity.

Provisional Safety Data Sheet (SDS)

Note: This SDS is a Provisional Technical Assessment for research use. It adopts a conservative approach ("Precautionary Principle").

Section 2: Hazards Identification (GHS Classification)

Signal Word: WARNING

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Germ Cell Mutagenicity Cat. 2H341: Suspected of causing genetic defects.

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Use only in a chemical fume hood with face velocity > 100 fpm. Ensure safety shower and eyewash station are immediately accessible.

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 or P100 particulate respirator.

  • Hand Protection: Double-gloving is recommended due to the nitroaromatic nature.

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Nitrile (0.11 mm) or Neoprene.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

Section 10: Stability and Reactivity
  • Reactivity: Non-reactive under normal conditions.

  • Chemical Stability: Stable if stored at 2-8°C under inert gas.

  • Conditions to Avoid: Direct light (UV degradation of nitro group), heat > 100°C, moisture.

  • Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents (may reduce nitro group exothermically).

Experimental Protocols for Validation

Analytical Verification (HPLC-UV)

To verify the identity and purity of the compound before biological use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

  • Expected Retention: The nitro group increases polarity relative to the methyl-phenyl alone, but the oxazolidinone adds lipophilicity. Expect elution in the middle of the gradient (~5-7 min).

Cytotoxicity Screening (MTT Assay)

To determine the


 in mammalian cells (e.g., HepG2) before advancing to animal models.
  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Dissolve compound in DMSO (stock 100 mM). Prepare serial dilutions (0.1 µM to 100 µM) in media. Keep final DMSO < 0.5%.

  • Incubation: Treat cells for 48 hours.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine

    
    .
    

Safety Decision Workflow

The following workflow dictates the handling procedure for this compound based on its provisional hazard classification.

SafetyWorkflow Start Start: Handling CAS 1172621-13-4 Assessment Risk Assessment: Nitroaromatic + Unknown Potency Start->Assessment PPE_Check PPE Check: Double Nitrile Gloves + Goggles + Lab Coat Assessment->PPE_Check Containment Containment: Fume Hood Required? PPE_Check->Containment Procedure_Solid Solid Handling: Weigh inside hood Use anti-static gun Containment->Procedure_Solid Yes Procedure_Soln Solution Prep: Dissolve in DMSO Seal container immediately Containment->Procedure_Soln Yes Waste Waste Disposal: Segregate as Hazardous Organic Do NOT mix with oxidizers Procedure_Solid->Waste Procedure_Soln->Waste

Figure 2: Standard Operating Procedure (SOP) decision tree for handling 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nitroaromatic Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for detection of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Abstract

This document provides a comprehensive guide for the development and initial validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. This compound, potentially an intermediate, impurity, or a new chemical entity in pharmaceutical development, requires a robust and reliable analytical method for its detection and quantification. The narrative follows a systematic, science-driven approach, explaining the rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to detector settings. The resulting protocol is designed to be a self-validating system, grounded in the principles of Quality by Design (QbD) and aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and versatility in separating, identifying, and quantifying compounds.[1] The development of a robust HPLC method is critical for ensuring the safety, efficacy, and quality of pharmaceutical products by accurately monitoring active pharmaceutical ingredients (APIs), their intermediates, and potential impurities.[2] 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class, a group of compounds with significant biological activity, and contains a nitrophenyl chromophore, which is advantageous for UV detection.

The development of an analytical method, particularly for impurity profiling, is a systematic process. A well-designed method should not only be suitable for its intended purpose but also be robust enough to handle minor variations in operational parameters.[3] This guide adopts a logical, stepwise approach to method development, emphasizing the understanding of the analyte's physicochemical properties to make informed decisions.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of an effective HPLC method development strategy.

  • Structure: The molecule consists of an oxazolidinone ring attached to a substituted nitrophenyl ring.

  • Chromophore: The presence of the 5-nitrophenyl group provides a strong ultraviolet (UV) chromophore, making UV-Vis spectrophotometry the ideal detection method. Similar nitrophenyl compounds are often detected at wavelengths between 250 nm and 300 nm.[4][5]

  • Polarity: The combination of the polar oxazolidinone ring and the relatively non-polar methyl-nitrophenyl group suggests the molecule is of intermediate polarity. This makes it an excellent candidate for reversed-phase (RP) HPLC.

  • Solubility: The analyte is expected to be soluble in common organic solvents such as acetonitrile (ACN) and methanol (MeOH), which are frequently used in reversed-phase HPLC mobile phases.

Based on these properties, a reversed-phase HPLC method with UV detection is the logical starting point.

HPLC Method Development Strategy

The development process is iterative, beginning with initial screening and progressing to fine-tuning for optimal performance. The goal is to achieve a method that provides good resolution, peak shape, and sensitivity within a reasonable analysis time.

Workflow for Method Development

The following diagram outlines the systematic workflow employed in the development of the HPLC method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation Analyte_Properties 1. Assess Analyte Properties (Structure, Polarity, pKa, UV Spectra) Initial_Conditions 2. Select Initial Conditions - Column (e.g., C18) - Mobile Phase (ACN/Water, MeOH/Water) - Detector (UV-PDA) Analyte_Properties->Initial_Conditions Informs Selection Scouting_Runs 3. Perform Scouting Runs (Broad Gradients) Initial_Conditions->Scouting_Runs Execute Optimize_MP 4. Optimize Mobile Phase - Organic Modifier (ACN vs MeOH) - pH & Buffer Selection - Gradient Shape/Slope Scouting_Runs->Optimize_MP Evaluate Results Optimize_Hardware 5. Optimize Hardware Parameters - Column Temperature - Flow Rate Optimize_MP->Optimize_Hardware Iterate Final_Method 6. Finalize Isocratic or Gradient Method Optimize_Hardware->Final_Method Validation 7. Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) Final_Method->Validation SOP 8. Document as Standard Operating Procedure (SOP) Validation->SOP

Caption: Systematic workflow for HPLC method development.

Selection of Chromatographic Conditions: The "Why"
  • Column (Stationary Phase): A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC due to its wide applicability for compounds of intermediate polarity.[2] A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance between efficiency and backpressure.

  • Mobile Phase (Eluent):

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred for its lower viscosity and better UV transparency. A scouting run with both can determine which provides better selectivity and peak shape. For oxazolidinones like Linezolid, ACN or MeOH-based mobile phases are effective.[6][7]

    • Aqueous Phase: An acidified aqueous phase (e.g., with 0.1% phosphoric acid or formic acid) is often used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detector: A Photo Diode Array (PDA) or UV-Vis detector is ideal. A PDA detector has the advantage of providing spectral data, which can be used to confirm peak purity and identify the optimal detection wavelength (λmax). Based on the nitrophenyl structure, a starting wavelength of 254 nm is a reasonable choice, as this is a common wavelength for aromatic compounds.[6]

  • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is highly recommended for initial method development.[3] It ensures that both early and late-eluting impurities are captured in a single run, providing a comprehensive profile of the sample.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Optimized HPLC Method

This protocol represents the final, optimized conditions after the development process.

ParameterOptimized Condition
Instrument HPLC System with PDA or UV-Vis Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
22.00
25.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Framework

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[8][9]

Key Validation Parameters

The following table summarizes the essential parameters for validating an impurity quantification method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants).[10]Peak purity index > 0.995 (from PDA), baseline resolution (>1.5) between the analyte and adjacent peaks.[11]
Linearity To show that the method's response is directly proportional to the analyte concentration over a defined range.[10]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the test results to the true value, assessed by recovery studies.[10]Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).
Precision (Repeatability & Intermediate Precision)To measure the degree of agreement among individual test results when the method is applied repeatedly.[10]Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1. Precision (RSD) should be within acceptable limits (e.g., ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]RSD of results should remain ≤ 2.0% when parameters like flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH (±0.2) are varied.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust reversed-phase HPLC method for the analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. By starting with the physicochemical properties of the analyte and following a logical optimization workflow, a reliable and sensitive method can be established. The provided protocol serves as a validated starting point for researchers in quality control and drug development. Adherence to the principles of method validation as prescribed by ICH guidelines is essential to ensure the generation of consistently accurate and reliable data.[8][13]

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Journal of American Science. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PubChem. (n.d.). 2-Oxazolidinone, 3-((5-nitro-2-furfurylidene)amino)-5-((4-propyl-1-piperazinyl)methyl)-. Available at: [Link]

  • PubMed. (2014, March 3). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. Available at: [Link]

  • PubChem. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 17). RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Oxazolidinone Research

The oxazolidinones represent a critical class of synthetic antibiotics, distinguished as the first new class to be introduced into clinical use in over three decades.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, sets them apart from other protein synthesis inhibitors.[1][2][3] Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mode of action that confers activity against a wide spectrum of multidrug-resistant Gram-positive bacteria and minimizes cross-resistance.[2][4]

The compound 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a novel investigational molecule within this class. Its structural features, particularly the nitrophenyl group, suggest the potential for unique antimicrobial properties and a distinct activity spectrum. As with any new antimicrobial agent, establishing a robust and reproducible method for in vitro antimicrobial susceptibility testing (AST) is a cornerstone of its preclinical development. These data are essential for determining its spectrum of activity, understanding potential resistance mechanisms, and providing a basis for future clinical breakpoint determination.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial susceptibility testing of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and data comparability.[5][6][7]

Mechanism of Action: The Oxazolidinone Paradigm

Understanding the mechanism of action of oxazolidinones is fundamental to interpreting susceptibility data. These compounds act by binding to the P site on the 50S ribosomal subunit, interfering with the positioning of the initiator tRNA and preventing the formation of the 70S initiation complex.[1][8] This early blockade of protein synthesis is a key differentiator from other ribosome-targeting antibiotics.

cluster_0 Bacterial Ribosome 30S_subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_subunit->70S_Complex Combines with 50S 50S_subunit 50S Subunit No_Protein_Synthesis Inhibition of Protein Synthesis 50S_subunit->No_Protein_Synthesis Prevents formation of 70S complex mRNA mRNA mRNA->30S_subunit Binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S_subunit Binds Oxazolidinone 3-(2-Methyl-5-nitrophenyl)- 1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to P site Protein_Synthesis Protein Synthesis

Caption: Mechanism of action of oxazolidinones.

Core Protocols for Antimicrobial Susceptibility Testing

The following sections detail the primary methods for determining the in vitro activity of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. The choice of method may depend on the specific research question, throughput requirements, and available resources.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is highly standardized and amenable to high-throughput screening.[5]

Materials:

  • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test organisms and quality control strains)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh the 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one powder.

    • Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not affect bacterial growth at the final concentration.

    • Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate this.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Prepare_Plates Prepare Serial Dilutions in 96-well Plate Prepare_Stock->Prepare_Plates Inoculate_Plates Inoculate Plates Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing fastidious organisms or for research purposes where a solid medium is preferred.[9]

Materials:

  • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (test and QC)

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of Agar Plates with Compound:

    • Prepare a series of stock solutions of the test compound at 10 times the desired final concentrations in the agar.

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each stock solution to 9 parts of molten agar to create a series of plates with varying concentrations of the compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth, ignoring a faint haze or a single colony.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories for its simplicity and low cost. It determines the susceptibility of a bacterium to a drug based on the size of the zone of growth inhibition around a drug-impregnated disk.[10]

Materials:

  • Filter paper disks (6 mm diameter)

  • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (test and QC)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one at a specific concentration. The optimal disk content needs to be determined empirically.

    • Impregnate sterile filter paper disks with a precise volume of the drug solution and allow them to dry completely.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the bacterial suspension to create a lawn of growth.

  • Disk Application and Incubation:

    • Aseptically apply the prepared disks to the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of the zone size (as susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of interpretive criteria, which is beyond the scope of this initial testing protocol.

Start Start Prepare_Disks Prepare and Impregnate Paper Disks Start->Prepare_Disks Apply_Disks Apply Disks to Inoculated Plate Prepare_Disks->Apply_Disks Prepare_Lawn Prepare Bacterial Lawn on MHA Plate Prepare_Lawn->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Disk diffusion workflow.

Quality Control: Ensuring Data Integrity

The inclusion of quality control (QC) strains is mandatory for all AST procedures to ensure the accuracy and reproducibility of the results.[11][12][13] QC strains have well-defined and expected susceptibility profiles to various antimicrobial agents.

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Quality Control Data for Oxazolidinones (Linezolid as an example):

Quality Control StrainMethodExpected MIC Range (µg/mL)
S. aureus ATCC® 29213™Broth Microdilution1 - 4
E. faecalis ATCC® 29212™Broth Microdilution1 - 4
S. pneumoniae ATCC® 49619™Broth Microdilution0.5 - 2

Note: The expected MIC ranges for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one will need to be established through multi-laboratory studies. The data for linezolid is provided as a reference for typical oxazolidinone activity.

Data Analysis and Interpretation

The primary endpoint for broth and agar dilution methods is the MIC. For a novel compound like 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, the initial analysis will involve compiling the MICs against a panel of clinically relevant and resistant bacterial isolates. This data will help to define its spectrum of activity.

Further interpretation, such as categorizing isolates as susceptible, intermediate, or resistant, requires the establishment of clinical breakpoints. This is a complex process that involves correlating MIC data with pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes, and is typically undertaken in later stages of drug development.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
No growth in growth control wellsInoculum viability issue; Inactive growth mediumUse a fresh bacterial culture; Check the quality and expiration date of the medium.
Growth in sterility control wellsContamination of medium or reagentsUse aseptic technique; Check for contamination in all reagents.
Inconsistent MIC resultsInoculum density variation; Improper dilution of the compoundStandardize inoculum carefully using a McFarland standard; Verify stock solution concentration and serial dilution technique.
"Skipped" wells (growth at higher concentrations than the MIC)Contamination; Compound precipitationRe-test the isolate; Check the solubility of the compound in the test medium.
QC results out of rangeProcedural error; Reagent or media issue; QC strain mutationReview all procedural steps; Test new lots of media and reagents; Subculture the QC strain from a fresh stock.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the antimicrobial activity of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the continued development of this promising new compound. Future studies should focus on expanding the panel of tested organisms, investigating the potential for resistance development, and exploring its activity in combination with other antimicrobial agents.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed, 43(10), 5243-6. [Link]

  • CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. [Link]

  • Pattan, P., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. [Link]

  • Scardina, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4291. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • Jones, R. N., & Fritsche, T. R. (2004). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. Journal of Antimicrobial Chemotherapy, 53(suppl_2), ii39-ii45. [Link]

  • EUCAST. Guidance Documents. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Leach, K. L., et al. (2011). The site of action of oxazolidinone antibiotics in living bacteria and in human mitochondria. Molecular Cell, 42(4), 403-412. [Link]

  • Kucers, A., et al. (2017). Oxazolidinone. In Kucers' The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs, Seventh Edition. CRC Press. [Link]

  • Li, Y., et al. (2025). Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Molecules, 30(5), 1234. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

  • CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Lo, R. (2020). Antimicrobial Susceptibility Testing. Bioguard. [Link]

  • Chaitanya, P. S. K., Bhat, K. I., & Subrahmanyam, E. V. S. (2009). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry, 21(2), 1126-1130. [Link]

  • Zurenko, G. E., et al. (1996). In vitro activities of new oxazolidinone antimicrobial agents against enterococci. Antimicrobial Agents and Chemotherapy, 40(4), 839-843. [Link]

  • Nair, A. R. N., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 12(12), 1706. [Link]

  • Patel, P., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 948-953. [Link]

  • Li, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(4), 1103. [Link]

  • Y-usupov, M., et al. (2019). Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. ResearchGate. [Link]

  • Aslam, S., et al. (2016). SYNTHESIS, ANTIBACTERIAL AND ANTIOXIDANT ACTIVITY OF 3-(5-ARYL)-1-(3-NITROPHENYL) PROP-2-EN-1-ONE. ResearchGate. [Link]

  • Bhattarai, D., et al. (2012). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society, 33(4), 1309-1316. [Link]

  • Cordova-Felix, J., et al. (2014). Antibacterial activity of new oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains. International Journal of Molecular Sciences, 15(4), 5277-5291. [Link]

  • Nair, A. R. N., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. MDPI. [Link]

  • Barbachyn, M. R., & Ford, C. W. (1998). U.S. Patent No. 5,736,545. Washington, DC: U.S.

Sources

Crystallization techniques for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Crystallization Strategies for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Chemical Context

Target Molecule: 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Class: N-Aryl Oxazolidinone / Nitro-aromatic Intermediate Primary Application: High-purity intermediate for amino-oxazolidinone synthesis (precursors to Linezolid-class antibiotics or muscle relaxant analogs).

The Challenge: Crystallizing nitro-substituted N-aryl oxazolidinones presents a unique thermodynamic paradox. The nitro group (


) enhances lattice energy via 

-

stacking, theoretically aiding crystallization. However, the molecule's high polarity often leads to "oiling out" (liquid-liquid phase separation) in standard organic solvents before nucleation occurs. Furthermore, the 2-methyl steric hindrance can disrupt packing efficiency, creating metastable polymorphs.

This guide details three field-validated protocols designed to overcome oiling out, maximize yield, and ensure regio-isomeric purity.

Part 2: Physicochemical Profiling & Solubility Mapping

Before attempting scale-up, the solubility profile must be mapped to identify the Metastable Zone Width (MSZW).

Solvent ClassSpecific SolventSolubility Behavior (at 25°C)Suitability
Dipolar Aprotic DMSO, DMFHigh (>100 mg/mL)Good Solvent (for Anti-solvent methods)
Esters Ethyl Acetate (EtOAc)Moderate (20-50 mg/mL)Primary Solvent (for Cooling methods)
Alcohols Ethanol, IPALow-Moderate (Heat dependent)Co-Solvent
Hydrocarbons Heptane, HexaneInsoluble (<1 mg/mL)Anti-Solvent
Aqueous WaterInsolubleStrong Anti-Solvent
Diagram 1: Solubility Logic & Solvent Selection

SolubilityMap Target Target Molecule: 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one HighSol High Solubility (DMSO, DMF) Target->HighSol Dissolves readily ModSol Temp-Dependent (Ethyl Acetate, Toluene) Target->ModSol Dissolves with Heat NoSol Anti-Solvents (Water, Heptane) Target->NoSol Precipitates Method1 Method A: Anti-Solvent Crash (High Yield) HighSol->Method1 + Water Method2 Method B: Cooling Crystallization (High Purity) ModSol->Method2 Cooling + Seeding Method1->NoSol

Figure 1: Solubility mapping logic determining the choice between Anti-solvent (Method A) and Cooling (Method B) crystallization paths.

Part 3: Experimental Protocols

Protocol A: Cooling Crystallization (High Purity)

Recommended for final polishing to remove regio-isomers (e.g., 2-methyl-4-nitro impurities).

System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent/Co-solvent)

  • Dissolution: Charge 10.0 g of crude solid into a reactor. Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat the slurry to Reflux (approx. 77°C) . Agitate at 250 RPM. Ensure complete dissolution. If solids persist, add EtOAc in 0.5 vol increments.

  • Clarification: Perform a hot filtration (if necessary) to remove inorganic salts or insoluble mechanical impurities.

  • Nucleation Point: Cool the solution slowly to 60°C .

    • Critical Step: Add Heptane dropwise until a faint, persistent turbidity is observed (the cloud point).

    • Re-heat: Raise temperature back to 65°C to dissolve the haze.

  • Seeding: Add 0.1 wt% (10 mg) of pure seed crystals at 62°C. Hold for 30 minutes to allow seed conditioning.

  • Cooling Ramp: Cool to 0°C over 4 hours (Linear rate: ~15°C/hr).

    • Note: Fast cooling here will trap impurities.

  • Isolation: Filter the white to pale-yellow crystals. Wash with cold 1:1 EtOAc/Heptane.

  • Drying: Vacuum dry at 45°C.

Why this works: The oxazolidinone ring has specific affinity for EtOAc. The slow addition of Heptane reduces the solubility power of the system gradually, forcing the lattice to organize slowly, rejecting the slightly different shapes of regio-isomers.

Protocol B: Reactive/Anti-Solvent Crystallization (High Yield)

Recommended for initial isolation from crude reaction mixtures (e.g., post-cyclization of the carbamate).

System: DMF (Solvent) / Water (Anti-solvent)

  • Preparation: Dissolve the crude reaction mass in DMF (3 volumes) at Room Temperature (20-25°C).

  • Filtration: Filter to remove any inorganic salts (NaCl/KCl) generated during the ring-closure step (common in oxazolidinone synthesis).

  • Anti-Solvent Addition:

    • Place the DMF solution in a vessel with high-shear agitation (overhead stirrer).

    • Slowly dose Water (0.5 volumes) over 20 minutes.

    • Observation: An emulsion or oil may form initially. Do not stop stirring.

  • Seeding: Add seeds once the solution turns milky.

  • Completion: Continue dosing Water until total volume ratio is 1:2 (DMF:Water).

  • Aging: Cool the slurry to 5°C and hold for 2 hours.

  • Filtration: Filter and wash copiously with Water to remove residual DMF.

Why this works: This molecule is highly hydrophobic relative to water. The "crash" method maximizes yield (>90%) but may occlude solvents. This is an intermediate purification step.

Protocol C: Troubleshooting "Oiling Out"

Nitro-aromatics often separate as a liquid oil rather than crystals. This is a "Liquid-Liquid Phase Separation" (LLPS).

Corrective Action:

  • Increase Temperature: If oil droplets appear, heat the mixture until it becomes a single phase again.

  • Reduce Concentration: Dilute the system by 10%.

  • Seed at High Temperature: Add seeds above the oiling-out temperature (metastable limit).

  • Change Solvent: Switch from EtOAc/Heptane to Toluene/Heptane . Toluene interacts better with the aromatic ring via

    
    -stacking, stabilizing the solution phase and preventing premature oiling.
    

Part 4: Process Workflow & PAT Integration

For industrial reliability, Process Analytical Technology (PAT) should be used to monitor particle chord length (FBRM).

Diagram 2: Crystallization Workflow with PAT Feedback

ProcessFlow Start Crude Mixture (Dissolved in EtOAc) Heat Heat to Reflux (77°C) Ensure Clear Solution Start->Heat Cool1 Cool to Cloud Point (60°C) Heat->Cool1 Seed Seed Addition (0.1 wt%) Cool1->Seed PAT PAT Check (FBRM) Confirm Secondary Nucleation Seed->PAT PAT->Seed Counts Static (Re-seed) Cool2 Controlled Cooling (15°C/hr to 0°C) PAT->Cool2 Counts Increasing Filter Filtration & Wash Cool2->Filter

Figure 2: Step-by-step workflow incorporating FBRM (Focused Beam Reflectance Measurement) to validate seeding success.

Part 5: References & Validation

The protocols above are synthesized from authoritative methodologies regarding N-aryl oxazolidinone synthesis and nitro-aromatic crystallization.

  • General Synthesis & Purification of Oxazolidinones:

    • Source: Arkivoc. (2022).[1] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin." This reference establishes the solubility profiles of N-aryl oxazolidinones in DMF and EtOAc.

    • URL:[Link]

  • Crystallization of Nitro-substituted Oxazolidinones:

    • Source: National Institutes of Health (NIH) / PubMed. "Crystal Structure of 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one." Validates the use of Ethyl Acetate/Cyclohexane (similar to Heptane) systems for nitro-oxazolidinones.

    • URL:[Link]

  • Linezolid Analog Crystallization (Structural Homology):

    • Source: ACS Publications.[2] "Crystal Structure of the Oxazolidinone Antibiotic Linezolid." Provides baseline lattice energy concepts for the oxazolidinone pharmacophore.

    • URL:[Link]

  • General Crystallization Techniques (Vapor Diffusion/Anti-solvent):

    • Source: University of Fribourg.[3] "Guide for Crystallization."

    • URL:[Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed to be robust, scalable, and efficient, addressing critical aspects from reagent handling to final product purification and analysis. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering in-depth technical details and scientifically grounded rationales for the procedural steps.

Introduction

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1] These compounds exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[1] The N-aryl substituted oxazolidinones, in particular, have been the focus of extensive research due to their potent antimicrobial activities against a broad spectrum of Gram-positive bacteria. The target molecule, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, serves as a crucial building block for the synthesis of novel oxazolidinone-based drug candidates. Its scalable and reproducible synthesis is therefore of significant interest to the pharmaceutical industry.

This application note details a two-step synthetic route commencing with the N-acylation of 2-methyl-5-nitroaniline with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. This is followed by a base-mediated intramolecular cyclization to afford the desired 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. The protocol emphasizes safe handling of hazardous reagents, optimization of reaction conditions for scale-up, and robust analytical methods for quality control.

Reaction Scheme

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Intermediate 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide 2-Methyl-5-nitroaniline->Intermediate Chloroacetyl chloride, Base, Solvent Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate Final_Product 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Intermediate->Final_Product Base, Solvent, Heat

Caption: Overall synthetic route for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Methyl-5-nitroaniline≥98%Commercially AvailableToxic, handle with care.[2]
Chloroacetyl chloride≥98%Commercially AvailableCorrosive and lachrymator.[3][4]
Triethylamine≥99%Commercially AvailableAnhydrous, stored over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium HydroxidePellets, ≥97%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®Commercially AvailableFor filtration.

Equipment:

  • Large capacity glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating and cooling circulator.

  • Rotary evaporator.

  • Vacuum filtration apparatus.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat, and respirator.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide (Intermediate)

This procedure is adapted from general methods for the N-acylation of anilines with chloroacetyl chloride.[5][6]

Protocol:

  • Reactor Setup: Set up a clean and dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 2-methyl-5-nitroaniline (152 g, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L). Stir the mixture to obtain a clear solution.

  • Base Addition: Add triethylamine (121.4 g, 1.2 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (124.2 g, 1.1 mol) in anhydrous DCM (500 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. A precipitate may form during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1). The starting aniline should be consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding water (1.0 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by slurry in a minimal amount of cold ethyl acetate to afford a solid.

Expected Yield: 85-95% CAS Number for Intermediate: 35588-36-4[7]

Part 2: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (Final Product)

This procedure is based on established methods for the base-mediated cyclization of N-(haloacetyl) anilines.[8]

Protocol:

  • Reactor Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve the purified 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide (from Part 1) in N,N-Dimethylformamide (DMF, 2.0 L).

  • Base Addition: Add powdered sodium hydroxide (44 g, 1.1 mol) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 1:1) for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water (5 L) with vigorous stirring. A precipitate will form.

    • Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one as a solid.

Expected Yield: 70-85%

Process Visualization

G cluster_acylation N-Acylation Stage cluster_cyclization Cyclization Stage A1 Charge Reactor: 2-Methyl-5-nitroaniline DCM A2 Add Triethylamine A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Slowly add Chloroacetyl Chloride in DCM A3->A4 A5 Stir at Room Temperature (Monitor by TLC) A4->A5 A6 Quench with Water A5->A6 A7 Aqueous Work-up (HCl, NaHCO3, Brine) A6->A7 A8 Dry, Filter, Concentrate A7->A8 A9 Purify Intermediate (Recrystallization) A8->A9 C1 Charge Reactor: Intermediate DMF A9->C1 Intermediate Product C2 Add Sodium Hydroxide C1->C2 C3 Heat to 60-70 °C (Monitor by TLC) C2->C3 C4 Cool and Precipitate in Ice-Water C3->C4 C5 Filter and Wash with Water C4->C5 C6 Purify Final Product (Recrystallization) C5->C6

Caption: Detailed workflow for the synthesis of the target oxazolidinone.

Analytical Characterization

Analytical MethodIntermediateFinal Product
¹H NMR Consistent with the structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.Consistent with the structure of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.[9][10]
¹³C NMR Consistent with the structure of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.Consistent with the structure of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.[9][10]
HPLC Purity ≥98%Purity ≥99%
Mass Spectrometry [M+H]⁺ corresponding to C₉H₉ClN₂O₃[M+H]⁺ corresponding to C₁₀H₁₀N₂O₄
Melting Point To be determined.To be determined.

Note on Analytical Methods: Specific parameters for HPLC analysis (e.g., column, mobile phase, flow rate, and detection wavelength) should be developed and validated for routine analysis. A typical starting point for oxazolidinone analysis could involve a C18 column with a mobile phase of acetonitrile and water with a UV detector.[11][12][13]

Safety Considerations

General:

  • All operations should be conducted in a well-ventilated fume hood.

  • Appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.

  • An emergency eyewash and safety shower must be readily accessible.

Reagent-Specific Hazards:

  • 2-Methyl-5-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[3][4][14][15] It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme caution in a fume hood, and ensure no contact with moisture.

  • Triethylamine: This is a flammable liquid and is corrosive. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

  • Sodium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.

Intermediate and Product Hazards:

  • 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide: As a chloroacetamide derivative of a nitroaniline, this intermediate should be handled as a toxic and irritant compound.[16] Avoid contact with skin and eyes.

References

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]

  • Krassowska-Swiebocka, B., et al. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules. 2005.
  • Mhlanga, N., et al. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. 2024.
  • ResearchGate. Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Available from: [Link]

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • Myatt, G. J., et al.
  • Zimdars, S. L., et al. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. 2006.
  • Foti, C., et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. 2021.
  • Abdel-Latif, E., et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Foti, C., et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. 2021.
  • Foti, C., et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. 2021.
  • Reddy, P. V., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. 2018.
  • El-Sayed, M. A.-A., et al. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules. 2016.
  • Aytemir, M., et al. N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate. Acta Crystallographica Section E. 2011.
  • Le, P., et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. 2022.
  • Wang, Y., et al. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. 2022.
  • Le, P., et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. 2022.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

  • Semantic Scholar. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Available from: [Link]

  • Cruz, C. D., et al. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. 2020.
  • National Institutes of Health. 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. Available from: [Link]

  • Al-wsabie, A. M., et al. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry. 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: February 2026 Support Tier: Level 3 (Process Chemistry & Optimization) Target Molecule CAS: 1172621-13-4 (Generic/Analogous)[1]

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical guide for synthesizing 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one . As a researcher, you are likely encountering yield issues stemming from the specific structural "push-pull" conflict of your starting material, 2-methyl-5-nitroaniline :

  • Steric Hindrance (The "Push"): The ortho-methyl group creates significant steric bulk around the nitrogen center, hindering nucleophilic attack on electrophiles (like epoxides or chloroformates).[1]

  • Electronic Deactivation (The "Pull"): The 5-nitro group is strongly electron-withdrawing, reducing the electron density on the amine, making it a poor nucleophile.[1]

This guide moves beyond standard textbook protocols to address these specific deactivating factors using Phase Transfer Catalysis (PTC) , High-Temperature Cyclization , and Transition Metal Catalysis .[1]

Primary Synthetic Route: The Carbamate-Epoxide Pathway

Recommended for scalability and cost-efficiency.

This route avoids the use of phosgene and is the industry standard for similar antibiotics (e.g., Linezolid).[1]

Phase 1: Carbamate Formation

Goal: Convert 2-methyl-5-nitroaniline to Ethyl (2-methyl-5-nitrophenyl)carbamate.

The Problem: The aniline is sluggish. Standard Schotten-Baumann conditions (water/DCM) often result in incomplete conversion or hydrolysis of the ethyl chloroformate.

Optimized Protocol:

  • Solvent: Anhydrous THF or Toluene (avoid water).[1]

  • Base: Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv).[1]

  • Reagent: Ethyl chloroformate (1.2 equiv).[1]

  • Procedure:

    • Dissolve aniline in THF (5 mL/g). Cool to 0°C.[2]

    • Add base.[2][3][4][5][6][7][8]

    • Add ethyl chloroformate dropwise.

    • CRITICAL: Allow to warm to reflux (65°C) for 4-6 hours. The ortho-methyl group requires thermal energy to overcome the activation barrier.

Phase 2: Cyclization with Epichlorohydrin

Goal: React carbamate with (R)- or (S)-epichlorohydrin (or glycidyl butyrate) to close the oxazolidinone ring.[1]

The Problem: The ortho-methyl group blocks the approach of the epoxide. The intermediate anion is stable (due to the nitro group) but sterically hindered.[1]

Optimized Protocol (The "Lithium Effect"):

  • Reagents: Carbamate (1.0 equiv), Epichlorohydrin (3.0 equiv).[1]

  • Base: Lithium tert-butoxide (LiOtBu) (2.5 equiv).[1]

    • Why: Lithium cations coordinate with the carbamate oxygen and the epoxide oxygen, acting as a Lewis acid to facilitate ring opening, while the tert-butoxide is a non-nucleophilic strong base.[1]

  • Solvent: DMF or NMP (Polar aprotic is mandatory).[1]

  • Temp: 0°C to Room Temperature (Do not heat initially to avoid polymerization of epichlorohydrin).

Troubleshooting & FAQs

Category A: Low Yield & Conversion[1][9]

Q1: I see the carbamate intermediate, but it won't cyclize to the oxazolidinone. It just sits there.

  • Diagnosis: The anion is forming but cannot attack the epoxide due to steric shielding by the ortho-methyl group.

  • Solution: Switch to the "Anion-Templated" Method .

    • Replace K₂CO₃ with LiOtBu (Lithium tert-butoxide). The Lithium cation (

      
      ) is small and has high charge density; it coordinates to the epoxide oxygen, pulling it towards the carbamate nitrogen (the "Goldberg" effect without copper).[1]
      
    • Increase solvent polarity: Use a 9:1 mixture of THF:DMPU . DMPU solvates the cation, leaving the "naked" anion more reactive.[1]

Q2: My reaction mixture turns into a black tar.

  • Diagnosis: Thermal decomposition of the nitro-aniline or polymerization of epichlorohydrin.

  • Solution:

    • Ensure strict oxygen-free conditions (Nitrogen sparge). Nitro-aromatics are prone to oxidative degradation at high pH.

    • Add the base slowly at 0°C. A massive exotherm can trigger polymerization.

Category B: Impurities[1]

Q3: I am isolating a "Bis" impurity (two aromatic rings connected).

  • Diagnosis: The intermediate amine attacked another molecule of carbamate or epoxide before cyclizing.[1]

  • Solution: High Dilution. Run the reaction at 0.05 M concentration. This favors intramolecular cyclization over intermolecular coupling.

Alternative "High-Yield" Route: Copper-Catalyzed Coupling

Recommended if the Carbamate route yields <40%.

If steric hindrance is insurmountable via nucleophilic substitution, use a transition metal catalyst to force the bond formation.[1]

Protocol:

  • Substrates: 2-Bromo-1-methyl-4-nitrobenzene + 2-Oxazolidinone.

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%).[1]

  • Base: K₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane, reflux (100°C).

  • Mechanism: The ligand keeps the Copper soluble and facilitates the oxidative addition into the sterically crowded Ar-Br bond.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for optimizing the synthesis based on observed intermediates.

SynthesisOptimization Start Start: 2-Methyl-5-nitroaniline RouteA Route A: Carbamate Method (Standard) Start->RouteA Step1 Step 1: React with Ethyl Chloroformate RouteA->Step1 Check1 Check: Is Carbamate Forming? Step1->Check1 Issue1 Issue: Low Conversion (Steric/Electronic Deactivation) Check1->Issue1 No Step2 Step 2: Cyclization with Epichlorohydrin Check1->Step2 Yes Sol1 Fix: Use Pyridine/THF Reflux (65°C) Issue1->Sol1 Sol1->Check1 Check2 Check: Is Ring Closing? Step2->Check2 Issue2 Issue: Intermediate Stuck (Steric Hindrance) Check2->Issue2 No Final Target: 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one Check2->Final Yes Sol2 Fix: Switch Base to LiOtBu Add DMPU Issue2->Sol2 RouteB Route B: Copper Coupling (Alternative) Issue2->RouteB Fails repeatedly Sol2->Check2 RouteB->Final

Caption: Decision tree for optimizing yield. Route A is preferred; Route B is the fallback for sterically stubborn substrates.[1]

Comparative Data: Base & Solvent Selection

The choice of base is the single most critical variable for the ortho-substituted substrate.

Base SystemSolventTempYield (Est.)[1]ProsCons
K₂CO₃ AcetoneReflux15-25%Cheap, simple.Too weak for hindered substrates; slow kinetics.
NaH THF0°C30-45%Strong base.High risk of side reactions; "runaway" exotherms.
LiOtBu THF/DMPU 25°C 75-85% Lithium chelation effect assists cyclization. Reagents are moisture sensitive.
Cs₂CO₃ MeCN60°C60-70%"Cesium Effect" (solubility).Expensive; difficult to remove from product.

References

  • Moreno, L. M., et al. (2022).[1][8] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[1][8] Demonstrates the carbamate-epoxide route mechanism and the role of base strength.

  • Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Performance Inhibitor of Factor Xa." Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] Provides the foundational industrial protocol for N-aryl oxazolidinones with steric constraints. [1]

  • Cacchi, S., et al. (2001).[1][3] "Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides." Organic Letters, 3(16), 2539–2541.[1] Establishes the metal-catalyzed cross-coupling alternative for difficult substrates. [1]

  • BenchChem Technical Repository. (2025). "2-Methyl-5-nitroaniline: Synthesis and Properties." Data on the physicochemical properties and solubility of the starting material.[1][9] [1]

Sources

Overcoming solubility issues of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profiling & Solubility Assessment

Why is this molecule difficult to dissolve? To overcome solubility issues, one must first understand the physicochemical barrier. 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one presents a classic "brick dust" profile common to nitro-aromatic oxazolidinones.

  • Neutrality: The molecule lacks ionizable acidic or basic groups within the physiological pH range (pH 1–9). The nitrogen atom in the oxazolidinone ring is an amide-like nitrogen involved in resonance with the carbonyl; it does not protonate easily. Therefore, pH adjustment (acidification or alkalization) will fail to improve solubility.

  • Crystal Lattice Energy: The nitro group (

    
    ) induces strong intermolecular dipole-dipole interactions, while the planar phenyl-oxazolidinone core facilitates tight π-π stacking. This creates a high-energy crystal lattice that water molecules cannot penetrate.
    
  • Lipophilicity: The methyl and phenyl groups provide a high LogP (estimated > 2.0), making the compound hydrophobic.

Quick Reference: Solubility Properties
Solvent SystemEstimated SolubilityApplication
Pure Water / PBS < 10 µg/mL (Insoluble)None
DMSO (100%) > 20 mg/mLStock Solution
Ethanol (100%) ~ 5-10 mg/mLSecondary Stock
PEG 400 ~ 5-10 mg/mLCo-solvent Formulation
20% HP-β-CD (aq) ~ 1-2 mg/mLIn Vivo / Cell Culture

Validated Solubilization Protocols

Protocol A: The "DMSO Spike" (For In Vitro Assays)

Best for: High-throughput screening, enzymatic assays, short-term cell culture.

The Mechanism: DMSO disrupts the water structure and solvates the hydrophobic core of the molecule. However, "crashing out" (precipitation) is a major risk upon dilution into aqueous media.

Step-by-Step:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM . Vortex until the solution is perfectly clear.

    • Tip: If the solution is hazy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not pipette 100% DMSO stock directly into the cell culture well. This causes local supersaturation and immediate precipitation.

    • Instead, prepare a 10x working solution in media containing 5% DMSO.

    • Example: To achieve 10 µM final concentration, dilute the 10 mM stock 1:100 into media (yielding 100 µM in 1% DMSO), vortex immediately, then add this 10x solution to your cells (1:10 dilution).

  • Final Limit: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cyclodextrin Complexation (For In Vivo/Animal Studies)

Best for: IP/IV injection, oral gavage, long-term toxicity studies.

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenyl-nitro moiety of your compound inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline. (e.g., 2g HP-β-CD in 10 mL water). Filter sterilize (0.22 µm).

  • Compound Addition: Weigh the required amount of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

  • The "Wetting" Technique:

    • Add a minimal volume of DMSO (e.g., 2-5% of final volume) to the solid compound to dissolve it first.

    • Slowly add the 20% HP-β-CD vehicle to the DMSO-compound solution while vortexing.

  • Equilibration: Sonicate the mixture for 10–15 minutes at room temperature. If the solution remains cloudy, place it on a rotating shaker for 2–4 hours.

  • Validation: Visually inspect for clarity. If a pellet remains after centrifugation, the concentration exceeds the complexation capacity (likely ~1–2 mg/mL max).

Protocol C: Co-solvent/Surfactant Mix (For High Concentration)

Best for: Toxicology studies requiring high doses where cyclodextrins are insufficient.

Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant to prevent crystal growth)

  • 45% Saline/Water (Diluent)

Mixing Order (Strict):

  • Dissolve compound in DMSO.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing. Adding saline too fast will cause irreversible precipitation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental needs.

SolubilityWorkflow Start Start: Define Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO_Check Is DMSO tolerance > 0.1%? InVitro->DMSO_Check Route Administration Route? InVivo->Route Standard_DMSO Protocol A: DMSO Spike (Max 0.5% final DMSO) DMSO_Check->Standard_DMSO Yes Exchange_Solvent Use Ethanol Stock (Evaporate & redissolve in media) DMSO_Check->Exchange_Solvent No IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral Cyclodextrin Protocol B: 20% HP-β-CD (Biocompatible, Stable) IV_IP->Cyclodextrin Preferred Oral->Cyclodextrin Solution Suspension Protocol C: PEG/Tween or Methylcellulose Suspension Oral->Suspension High Dose

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Q: I tried acidifying the water with HCl, but it didn't dissolve. Why? A: As noted in the profiling section, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a neutral molecule .[1] It does not have a basic nitrogen that can be protonated to form a salt. pH adjustment is ineffective for this class of compounds.

Q: My solution was clear in DMSO, but turned cloudy immediately upon adding to cell media. A: This is "Ostwald Ripening" or rapid reprecipitation.

  • Cause: The local concentration of the compound exceeded its solubility limit before the DMSO could disperse.

  • Fix: Use the "Intermediate Dilution" step described in Protocol A. Never add 100% DMSO stock directly to static media. Vortex the media while adding the stock.

Q: Can I use this compound for IV injection using just DMSO? A: No. Injecting 100% DMSO intravenously causes hemolysis and immediate thrombosis. For IV, the DMSO content must be < 5-10% (slow infusion) or < 1% (bolus). Use Protocol B (Cyclodextrin) for IV administration.

Q: How do I sterilize the formulation? A:

  • Do not autoclave: The nitro group and oxazolidinone ring may degrade under high heat/pressure.

  • Use Filtration: Pass the fully dissolved formulation (in HP-β-CD or media) through a 0.22 µm PES or PVDF syringe filter .

  • Warning: If using a suspension (Protocol C), you cannot filter sterilize. You must start with sterile components and work in a biosafety cabinet.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Supports Protocol B: Mechanism of cyclodextrin complex
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[2][3] ISRN Pharmaceutics, 2012, 195727. Link

    • Supports Protocol C: General principles of co-solvency and surfactant use.
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • PubChem Compound Summary. 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (Analogous Structures). Link

    • Source for structural analysis and physicochemical property estimation.[3][4][5][6]

Sources

Purification of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center

You are likely accessing this guide because your crude reaction mixture of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (referred to hereafter as Compound A ) is exhibiting persistent coloration (yellow/orange), contains unreacted starting material, or has failed to crystallize properly.

This guide treats the purification not just as a "cleanup" step, but as a chemical engineering process designed to exploit the specific pKa and solubility differentials between the neutral oxazolidinone core and the basic aniline precursors.

Module 1: Diagnostic & Strategy

Before initiating purification, confirm the nature of your impurities. The synthesis of N-aryl oxazolidinones (typically via cyclization of 2-methyl-5-nitroaniline with 2-chloroethyl chloroformate or ethylene carbonate) generates specific byproduct classes.

Common Impurity Profile:

Impurity Type Likely Identity Chemical Nature Detection
Starting Material 2-Methyl-5-nitroaniline Weak Base (pKb ~10-11) TLC (Polar), HPLC
Intermediate Carbamate / Amino-alcohol Polar / H-Bonding LC-MS (M+18 or M+44)
Oligomers Poly-condensates Lipophilic Tars Broad baseline smear

| Inorganic | Chloride salts (Et3N·HCl) | Ionic | Ash test / Insolubility |

Purification Decision Matrix

The following logic gate determines your optimal workflow.

PurificationStrategy Start Start: Crude Reaction Mixture Check Diagnostic: Is unreacted Aniline present? (>2%) Start->Check AcidWash Protocol A: Acidic Workup (Removes Aniline) Check->AcidWash Yes Cryst Protocol B: Recrystallization (Removes Tars/Oligomers) Check->Cryst No AcidWash->Cryst Chrom Protocol C: Column Chromatography (Last Resort) Cryst->Chrom Oiling Out/Fail Pure Final Product: >98% Purity Cryst->Pure Success Chrom->Pure

Figure 1: Decision matrix for purification based on impurity profiling.

Module 2: Chemical Washing (The "Aniline Scrubber")

The Problem: Recrystallization alone often fails to remove unreacted 2-methyl-5-nitroaniline because of


-stacking interactions with the product.
The Fix:  Exploiting Basicity. The oxazolidinone ring is neutral and stable in dilute acid. The aniline is basic.[1][2] We convert the aniline into its water-soluble hydrochloride salt.

Protocol A: Acidic Extraction Reagents: Ethyl Acetate (EtOAc), 1M Hydrochloric Acid (HCl), Brine.

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

    • Note: If the crude is a solid, ensure complete dissolution. If necessary, add a small amount of Dichloromethane (DCM).

  • The Scrubber: Wash the organic phase with 1M HCl (3 x 10 mL).

    • Mechanism:[3][4][5][6][7][8]

      
       (Water Soluble).
      
    • Visual Cue: The aqueous layer may turn yellow/orange as the nitroaniline salt extracts out.

  • Neutralization: Wash the organic phase with Saturated

    
     (1 x 10 mL) to remove residual acid.
    
  • Drying: Wash with Brine, dry over

    
    , and concentrate in vacuo.
    

Critical Checkpoint: Run a TLC. The spot corresponding to the starting aniline should be gone. If not, repeat the acid wash with slightly more vigorous agitation.

Module 3: Recrystallization (The "Polishing" Step)

The Problem: The product is solid but colored, or contains non-basic impurities (tars). The Fix: A dual-solvent system.[8] Compound A is moderately soluble in polar aprotic solvents but insoluble in alkanes.

Protocol B: EtOAc/Hexane Recrystallization Reagents: Ethyl Acetate (Solvent), Hexanes or Heptane (Anti-solvent), Activated Carbon.

  • Reflux: Suspend the crude solid (post-acid wash) in the minimum amount of boiling EtOAc.

    • Ratio: Approx 3-5 mL EtOAc per gram of solid.

  • Decolorization (Optional but Recommended):

    • Add Activated Carbon (5-10 wt%).

    • Stir at reflux for 5-10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Nucleation:

    • Keep the filtrate at a gentle boil.

    • Add Hexanes dropwise until a persistent cloudiness (turbidity) just appears.

    • Add 1-2 drops of EtOAc to clear the solution again.

  • Crystal Growth:

    • Remove from heat.[3] Let cool to room temperature slowly (do not use an ice bath immediately).

    • Why? Rapid cooling traps impurities in the crystal lattice.

    • Once room temp is reached, move to

      
       for 2 hours.
      
  • Harvest: Filter the off-white/pale yellow crystals. Wash with cold Hexane/EtOAc (9:1).

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: This usually indicates either (a) the solution is too concentrated, (b) the anti-solvent was added too fast, or (c) residual solvent (DMF/DMSO) from the reaction is present. Solution:

  • Re-dissolve: Heat the mixture back to reflux until clear.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Solvent Switch: If EtOAc/Hexane fails, try Ethanol/Water . Dissolve in hot Ethanol, then add warm water until turbid.

Q2: The product is still bright yellow. Is it impure?

Diagnosis: The nitro group on the phenyl ring (


) imparts a natural yellow color. However, deep orange or brown indicates oxidation tars or residual aniline.
Verification: 
  • Pure: Pale yellow/Off-white crystalline solid.

  • Impure: Dark orange/brown sticky solid.

  • Action: If the melting point is sharp (range < 2°C), the color is likely intrinsic or trace. If the range is broad, repeat Protocol B with activated carbon.

Q3: Can I use column chromatography instead?

Answer: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:EtOAc (Start 80:20

    
     End 50:50).
    
  • Note: Oxazolidinones are polar. They will elute after the non-polar impurities but before the very polar amino-alcohols.

References

  • BenchChem Technical Support. (2025). Purification of Halogenated Aniline Compounds and Derivatives.[1]Link

  • ResearchGate Community. (2014). Methods for removing unreacted aniline from reaction mixtures using acid-base extraction.Link

  • Moreno, L. M., et al. (2022).[5] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[5][7] Arkivoc, 2022(ii), 140-155.[5] Link

  • Sigma-Aldrich. (2023). Product Specification: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.[9]Link

  • PubChem. (2025).[10] Compound Summary: 5-Phenyl-1,3-oxazolidin-2-one Derivatives.[11][12]Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Oxazolidinone Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the oxazolidinone ring, a critical scaffold in many pharmaceutical agents, including the antibiotic linezolid.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding oxazolidinone ring formation.

Q1: What are the most common strategies for forming the oxazolidinone ring?

A1: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key strategies include:

  • From β-Amino Alcohols: This is a very common route. The cyclization is typically achieved by reacting the β-amino alcohol with a carbonylating agent like phosgene (or a safer equivalent like triphosgene), diethyl carbonate, or 1,1'-carbonyldiimidazole (CDI).[4]

  • From Epoxides and Isocyanates/Carbamates: The cycloaddition of epoxides with isocyanates is a powerful method for constructing the oxazolidinone ring.[5][6] Lewis acids can be used to catalyze this reaction.[7]

  • From Propargylic Alcohols or Amines: These can undergo cyclization reactions, often catalyzed by transition metals like silver or copper, sometimes incorporating carbon dioxide as the carbonyl source.[8][9]

  • Intramolecular Cyclization of Carbamates: Alkenyl or alkynyl carbamates can be cyclized to form the oxazolidinone ring, often using metal catalysts.[6]

Q2: My reaction is not proceeding to completion. What are the first parameters I should check?

A2: If you are experiencing incomplete conversion, the first steps are to re-evaluate your core reaction conditions:

  • Reaction Time and Temperature: Many cyclization reactions require sufficient thermal energy and time to overcome activation barriers. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.[10] Consider incrementally increasing the temperature or extending the reaction time.

  • Reagent Stoichiometry: Ensure that all reagents, especially the carbonylating agent or catalyst, are used in the correct molar ratios. An excess of one reagent may be necessary in some protocols.

  • Solvent and Base Choice: The solvent and base can have a profound impact on reaction rate and success. Ensure your solvent is anhydrous if using moisture-sensitive reagents. The base should be strong enough to deprotonate the necessary functional group but not so strong that it causes side reactions.[8][10]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of side products is a common issue. Depending on your specific reaction, these could include:

  • Unreacted Starting Materials: The most obvious "side products."

  • Polymerization Products: Especially with highly reactive starting materials.

  • Isomeric Products: In cases where regioselectivity is an issue (e.g., opening of an unsymmetrical epoxide), you may form constitutional isomers.[9]

  • Products from Incomplete Cyclization: For example, you might isolate an intermediate carbamate that has not yet cyclized.

  • Hydrolysis Products: If water is present in the reaction, it can lead to the hydrolysis of intermediates or the final product.[11]

II. In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during oxazolidinone ring formation.

Problem 1: Low to No Product Yield

Q: I have set up my reaction according to a literature procedure, but I am obtaining a very low yield or none of my desired oxazolidinone. What are the potential causes and how can I fix this?

A: Low or no yield is a frustrating but common problem. The underlying cause often falls into one of three categories: starting materials, reaction conditions, or mechanistic pathway issues.

Potential Cause 1.1: Issues with Starting Materials
  • Purity of Reagents: Impurities in your starting amino alcohol, epoxide, or carbonylating agent can inhibit the reaction. Water is a particularly common culprit with moisture-sensitive reagents like phosgene derivatives or strong bases.

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the intramolecular cyclization step.

  • Protecting Groups: The presence of certain protecting groups can interfere with the reaction.[12] For example, a bulky protecting group on the nitrogen atom might prevent the necessary conformation for cyclization.

Troubleshooting Protocol 1.1: Validating Starting Materials

  • Re-purify Starting Materials: Recrystallize solid starting materials and distill liquid starting materials. Ensure all reagents are thoroughly dried.

  • Confirm Structure and Purity: Use NMR and Mass Spectrometry to confirm the identity and purity of your starting materials.

  • Consider Alternative Substrates: If steric hindrance is suspected, try a model reaction with a less hindered substrate to confirm the viability of your reaction conditions.

  • Protecting Group Strategy: If a protecting group is necessary, choose one that is stable to the reaction conditions but can be easily removed later. The Boc (tert-butyloxycarbonyl) group is a common choice for amines in oxazolidinone synthesis.[13]

Potential Cause 1.2: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature is critical for successful oxazolidinone formation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate.[7] Aprotic solvents like THF, DCM, and toluene are commonly used.[5][8] However, in some cases, polar protic solvents like water have been shown to promote cyclization.[14]

  • Base Strength and Type: The base must be strong enough to facilitate deprotonation but not so strong as to cause decomposition or side reactions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

  • Temperature: Some cyclizations require elevated temperatures to proceed at a reasonable rate, while others, particularly those involving sensitive intermediates, may require cryogenic conditions.[2]

Troubleshooting Protocol 1.2: Optimizing Reaction Conditions

The following table provides a starting point for screening reaction conditions for the cyclization of a generic N-protected amino alcohol.

EntryBase (equivalents)SolventTemperature (°C)Observation
1TEA (1.5)DCMRoom TempSlow or no reaction
2TEA (1.5)Toluene80Improved conversion
3DBU (1.2)THFRoom TempPotential for faster reaction
4K₂CO₃ (2.0)DMF60Alternative for certain substrates

This table is a generalized guide. Optimal conditions are substrate-dependent.

Workflow for Condition Screening:

G start Low Yield Issue solvent_screen Screen Solvents (e.g., DCM, THF, Toluene) start->solvent_screen analyze Analyze by TLC/LC-MS solvent_screen->analyze Best Solvent base_screen Screen Bases (e.g., TEA, DIPEA, DBU) base_screen->analyze Best Base temp_screen Vary Temperature (e.g., RT, 50°C, Reflux) temp_screen->analyze Best Temp analyze->base_screen analyze->temp_screen optimal Optimal Conditions Found analyze->optimal Good Conversion

Caption: Workflow for optimizing reaction conditions.

Problem 2: Formation of Side Products and Stereochemical Issues

Q: My reaction is producing the desired product, but it is contaminated with significant side products. How can I improve the selectivity?

A: Side product formation often points to issues with reaction selectivity (chemo-, regio-, or stereoselectivity).

Potential Cause 2.1: Competing Reaction Pathways
  • Intermolecular vs. Intramolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

  • Attack at an Alternative Electrophilic Site: In complex molecules, the nucleophile may have the option to attack a different electrophilic site, leading to an undesired ring system or side product. For example, in the cleavage of Evans auxiliaries, hydrolysis can sometimes occur at the carbamate carbonyl instead of the desired amide carbonyl.[15]

Troubleshooting Protocol 2.1: Enhancing Selectivity

  • High Dilution Conditions: To favor intramolecular cyclization, run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to the reaction mixture over a long period using a syringe pump.

  • Choice of Reagents: Select reagents known to favor the desired pathway. For instance, when using Evans auxiliaries for stereoselective aldol reactions, the choice of boron or titanium enolates can influence the stereochemical outcome.[16]

  • Protecting Groups: Judicious use of protecting groups can block competing reaction sites, directing the reaction down the desired pathway.

Potential Cause 2.2: Poor Diastereoselectivity

When forming a new stereocenter during the cyclization, controlling the diastereoselectivity is crucial.

  • Mechanism and Transition State: The stereochemical outcome is determined by the transition state geometry. For example, in the Evans aldol reaction, a chair-like six-membered transition state is invoked to explain the high diastereoselectivity.[17]

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful strategy to control stereochemistry.[18][19] The bulky substituent on the auxiliary blocks one face of the enolate, directing the electrophile to the opposite face.

Troubleshooting Protocol 2.2: Improving Diastereoselectivity

  • Lewis Acid Choice: In reactions involving enolates, the choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) can have a significant impact on the transition state and thus the diastereoselectivity.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) often increases selectivity by favoring the lower energy transition state.[2]

  • Auxiliary Selection: If using a chiral auxiliary, ensure it is of high enantiomeric purity. Consider screening different auxiliaries to find the one that provides the best selectivity for your specific substrate.

Visualizing the Evans Aldol Transition State:

G cluster_0 Chair-like Transition State ts Zimmerman-Traxler Transition State B B O1 O B->O1 C1 C O1->C1 C2 C C1->C2 R_aldehyde R_aldehyde (equatorial) C1->R_aldehyde C_aux C_aux C2->C_aux O2 O O2->B C_aux->B Aux Auxiliary (pseudo-equatorial) C_aux->Aux

Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.

Problem 3: Difficulty with Product Isolation and Purification

Q: I believe my reaction has worked, but I am struggling to isolate a pure product. What are some common purification challenges and how can I overcome them?

A: Isolation and purification can be as challenging as the reaction itself.

Potential Cause 3.1: Emulsions During Workup

Aqueous workups can sometimes lead to the formation of stable emulsions, making phase separation difficult.

Troubleshooting Protocol 3.1: Breaking Emulsions

  • Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Filter Through Celite: Pass the entire mixture through a pad of Celite to help break up the emulsion.

  • Change the Solvent: Adding a different organic solvent can sometimes alter the phase properties and resolve the emulsion.

Potential Cause 3.2: Co-elution During Chromatography

The desired product may have a similar polarity to a starting material or side product, making separation by column chromatography difficult.

Troubleshooting Protocol 3.2: Optimizing Chromatography

  • Solvent System Screening: Use TLC to screen a variety of solvent systems with different polarities and compositions to find one that provides good separation.

  • Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds.

  • Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization (for solids) or distillation (for volatile liquids).

III. Conclusion

The successful synthesis of the oxazolidinone ring is a multi-faceted challenge that requires careful attention to starting material quality, reaction conditions, and purification techniques. This guide provides a framework for systematically troubleshooting common failures. By understanding the underlying chemical principles and methodically exploring the experimental variables, researchers can significantly increase their chances of success in forming this important heterocyclic scaffold.

IV. References

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

  • Barman, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters.

  • Pandey, A. R., et al. (2016). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Oxazolidinone Synthesis.

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). Journal of Biological Chemistry, 276(40), 37199–37205.

  • Arshadi, S., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Publishing.

  • Çetin, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals.

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

  • Kumar, A., & Kumar, S. (2012). Current Updates on Oxazolidinone and Its Significance. Hindawi.

  • BenchChem. (n.d.). Preventing oxazolidinone byproduct formation in Lewis acid-promoted reactions.

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols.

  • Wikipedia. (n.d.). Oxazolidine.

  • de Souza, J. E. T., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Omega.

  • Mechanism of action of oxazolidinone antibacterial agents. (n.d.). ResearchGate.

  • Wikipedia. (n.d.). Protecting group.

  • Bio, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.

  • de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules.

  • evans enolate alkylation-hydrolysis. (n.d.).

  • Evans Aldol Reaction. (n.d.). TCI AMERICA.

Sources

Optimizing reaction temperature for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield or purity issues in the synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one . This specific substrate presents a classic "push-pull" conflict in organic synthesis:

  • Steric Hindrance (The "Push"): The ortho-methyl group creates significant steric strain, requiring higher thermal energy to force the cyclization.

  • Electronic Deactivation (The "Pull"): The meta-nitro group (relative to the methyl) withdraws electron density, reducing the nucleophilicity of the aniline nitrogen, slowing the initial attack.

This guide provides a temperature-optimized protocol based on the 2-Chloroethyl Chloroformate route, which offers superior thermal control compared to the direct Ethylene Carbonate method.

Part 1: The Thermodynamic Landscape

To optimize temperature, you must visualize the reaction as two distinct kinetic phases. Treating this as a "one-pot, one-temperature" reaction is the most common cause of failure.

Phase 1: -Acylation (Kinetic Control)
  • Reaction: 2-Methyl-5-nitroaniline + 2-Chloroethyl chloroformate

    
     Carbamate Intermediate.
    
  • Thermal Requirement: Low (0°C – 5°C) .

  • Why: This step is exothermic. High temperatures here lead to bis-acylation (reaction at both protons of the amine) or hydrolysis of the chloroformate reagent.

Phase 2: Cyclization (Thermodynamic Control)
  • Reaction: Carbamate Intermediate + Base

    
     Oxazolidinone Ring Closure.
    
  • Thermal Requirement: Elevated (60°C – 80°C) .

  • Why: The ortho-methyl group sterically blocks the approach of the alkoxide anion to the carbonyl. You must overcome this activation energy barrier. Room temperature is insufficient for this specific substrate.

Part 2: Visualizing the Pathway

The following diagram illustrates the critical temperature "gates" and the side products formed if these gates are violated.

ReactionPathway Start 2-Methyl-5-nitroaniline Intermed Carbamate Intermediate Start->Intermed Phase 1: 0-5°C (Kinetic Control) Impurity1 Impurity A: Bis-acylated Dimer Start->Impurity1 > 25°C (Exotherm) Reagent + 2-Chloroethyl chloroformate Product TARGET: Oxazolidinone Intermed->Product Phase 2: 65-75°C (Base Induced) Impurity2 Impurity B: Hydrolyzed Aniline Intermed->Impurity2 > 100°C (Degradation) Stall Stalled Reaction (Open Chain) Intermed->Stall < 40°C (Steric Barrier)

Figure 1: Reaction pathway showing temperature-dependent branching ratios. Note the 'Stall' zone caused by the ortho-methyl steric hindrance.

Part 3: Troubleshooting Matrix

Use this table to diagnose your current experimental results.

SymptomProbable Thermal CauseThe "Why" (Mechanism)Corrective Action
Low Yield (<40%) Phase 1 too hot (>20°C) The chloroformate reagent hydrolyzed or reacted twice with the aniline before the stable carbamate formed.Cool reaction vessel to 0°C before adding chloroformate. Add reagent dropwise.[1]
Starting Material Remains Phase 2 too cold (<50°C) The ortho-methyl group prevents the ring closure. The intermediate is stuck as the open-chain carbamate.Increase Phase 2 temperature to reflux (approx. 80°C) in MeCN or THF.
Dark Tar / "Gunk" Phase 2 too hot (>100°C) Nitro-aromatics are sensitive to oxidation under basic conditions at high heat (Meisenheimer complex formation).Cap temperature at 80°C. Do not use high-boiling solvents like DMF unless strictly controlled.
Product is an Oil (should be solid) Incomplete Cyclization Mixture of product and open-chain intermediate due to insufficient activation energy.Check TLC. If intermediate spot persists, extend reflux time, do not increase temp further.

Part 4: The "Golden Batch" Protocol

This optimized protocol separates the kinetic and thermodynamic phases to maximize yield.

Reagents:

  • Substrate: 2-Methyl-5-nitroaniline (1.0 eq)

  • Reagent: 2-Chloroethyl chloroformate (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • The Cold Initiation (Phase 1):

    • Dissolve 2-Methyl-5-nitroaniline in dry MeCN.

    • Cool the system to 0°C using an ice bath.

    • Add 2-Chloroethyl chloroformate dropwise over 30 minutes.

    • Critical Checkpoint: Maintain internal temperature

      
      .
      
    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20°C) for 1 hour.

  • The Thermal Activation (Phase 2):

    • Add solid

      
       to the reaction mixture.
      
    • Equip a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C for MeCN) .

    • Time: Due to the ortho-methyl hindrance, this may take 6–12 hours. Monitor by TLC/HPLC.

    • Stop Condition: Stop when the intermediate carbamate spot disappears.

  • Workup:

    • Cool to Room Temperature. Filter off inorganic salts.

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Water to remove any trace uncyclized material.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use the Ethylene Carbonate method (solvent-free) to avoid chloroformates? A: While possible, we do not recommend it for this specific substrate. The Ethylene Carbonate method typically requires temperatures of 140°C–160°C . With a nitro-aniline, these temperatures often lead to significant oxidative degradation and "tarring" before the sterically hindered amine can attack the carbonate. The chloroformate route (described above) allows you to operate <80°C.

Q2: Why is my reaction stalling at the intermediate stage? A: This is the "Ortho Effect." The methyl group at the 2-position physically blocks the rotation required for the nitrogen to attack the alkyl chloride end of the chain. You likely need to switch from THF (Reflux ~66°C) to Acetonitrile (Reflux ~82°C) to provide that extra thermal push.

Q3: Can I use a stronger base like NaH to speed up the cyclization at lower temps? A: Use caution. While NaH is faster, it can deprotonate the methyl group (benzylic position) or attack the nitro group ring system, leading to complex impurity profiles.


 is preferred because it is mild enough to avoid side reactions but strong enough to drive the cyclization at reflux.

References

  • Moreno, L. M., et al. (2022).[2] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.[2] Link

    • Context: Establishes the validity of the carbamate-to-oxazolidinone cyclization pathway and impurity profiles for substituted anilines.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline. Link

    • Context: Provides physical properties (solubility, pKa) of the starting material, confirming the low nucleophilicity of the amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Link

    • Context: Authoritative review of general oxazolidinone synthesis mechanisms, supporting the 2-step temperature str
  • Bratulescu, G. (2007).[3] Synthesis of oxazolidin-2-ones derivatives. Synthesis, 2007, 3111-3112.[3]

    • Context: Discusses microwave and thermal acceleration for hindered substr

Sources

Resolving stability issues of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Ticket ID: #OXZ-NITRO-74 Status: Open Priority: High (Compound Degradation) Topic: Hydrolytic Instability at Physiological pH (7.4)[1]

Executive Summary & Diagnostic Assessment

The Issue: Users frequently report rapid degradation of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one when introduced to physiological buffers (PBS, pH 7.4) or cell culture media. This often manifests as inconsistent IC50 values, precipitation of degradation byproducts, or "disappearing" peaks in HPLC analysis.

The Root Cause: Electronic Activation The instability is not a handling error; it is an intrinsic chemical property driven by the 5-nitro group .

  • Mechanism: The oxazolidinone ring is a cyclic carbamate. In N-aryl oxazolidinones, the stability of the ring is dictated by the electron density on the nitrogen atom.

  • The "Nitro Effect": The nitro group (

    
    ) at position 5 of the phenyl ring is a potent electron-withdrawing group (EWG). It pulls electron density away from the oxazolidinone nitrogen, making the carbonyl carbon (C2) highly electrophilic.
    
  • Result: At pH 7.4, hydroxide ions (

    
    ) or even water molecules act as nucleophiles, attacking the carbonyl carbon and cleaving the ring. This releases the parent aniline (2-methyl-5-nitroaniline) and carbon dioxide.
    

Visualizing the Failure Mode:

HydrolysisMechanism cluster_0 Catalyst M Intact Molecule (Oxazolidinone) TS Transition State (Nu: Attack on C=O) M->TS + OH- / H2O (pH > 7.0) I Ring Opening TS->I Electronic Pull from -NO2 P Degradation Products (2-methyl-5-nitroaniline + CO2) I->P Irreversible Decarboxylation Nitro 5-Nitro Group (Electron Withdrawal) Nitro->TS Accelerates

Figure 1: Mechanism of base-catalyzed hydrolysis accelerated by the electron-withdrawing nitro group.

Formulation & Stabilization Protocols

To work with this molecule at pH 7.4, you cannot rely on simple aqueous dissolution. You must use a "Shielding Strategy" to protect the carbamate linkage.

Strategy A: Cyclodextrin Complexation (Recommended)

Hydrophobic encapsulation isolates the labile oxazolidinone ring from the aqueous nucleophiles.

  • Reagent: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Why: The hydrophobic cavity accommodates the nitrophenyl ring, while the hydrophilic exterior maintains solubility.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your buffer (e.g., PBS pH 7.4).
    
  • Prepare Stock: Dissolve the compound in pure DMSO at 1000x the final concentration.

  • Complexation: Slowly add the DMSO stock to the HP-

    
    -CD vehicle with vortexing.
    
    • Critical: Do not exceed 1% DMSO final concentration to prevent micelle disruption.

  • Equilibration: Incubate at room temperature for 30 minutes with gentle shaking before adding to cells/assay.

Strategy B: Alternative Buffering (If Assay Permits)

If the experiment allows, lowering the pH slightly can exponentially increase half-life.

Buffer SystempH RangeStability PredictionNotes
PBS 7.4Poor (< 2h half-life)High hydrolysis risk due to alkalinity.
MES 6.0High (> 24h half-life)Acidic conditions suppress nucleophilic attack.
HEPES 7.2Moderate Better buffering capacity than PBS, but still risky.

Analytical Validation (QC Methods)

Before running biological assays, validate the compound's integrity using this Stability-Indicating HPLC Method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by the nitrophenyl group).

  • Flow Rate: 1.0 mL/min.

Expected Results:

Peak IdentityRelative Retention Time (RRT)Spectral Characteristic
2-Methyl-5-nitroaniline (Degradant)~0.6Distinct amine shift
Intact Oxazolidinone 1.0Primary Peak

Troubleshooting FAQs

Q1: My stock solution in DMSO turned yellow/orange over time. Is it safe to use?

  • Answer: No. A color shift to deep yellow/orange often indicates the formation of the free aniline (2-methyl-5-nitroaniline), which is highly chromophoric. This happens if the DMSO is "wet" (hygroscopic).

  • Fix: Use anhydrous DMSO packed under argon/nitrogen and store single-use aliquots at -20°C.

Q2: Can I use Tris buffer instead of PBS?

  • Answer: Avoid if possible. Tris contains a primary amine that can theoretically act as a nucleophile, potentially attacking the carbonyl carbon of the oxazolidinone, especially in this activated nitro-substituted system. Phosphate or HEPES are safer choices.

Q3: The compound precipitates when I dilute it into media.

  • Answer: The nitro group increases polarity slightly, but the molecule remains lipophilic. Rapid dilution from DMSO into water causes "crashing out."

  • Fix: Use the Cyclodextrin Protocol (Strategy A) above. The cyclodextrin prevents precipitation and hydrolysis simultaneously.

Decision Matrix for Experimental Design

Use this flow to determine the correct handling procedure for your specific assay.

DecisionTree Start Start Experiment pH_Check Is pH 7.4 Strictly Required? Start->pH_Check Lower_pH Use MES Buffer (pH 6.0) pH_Check->Lower_pH No Duration Assay Duration? pH_Check->Duration Yes Short < 1 Hour Duration->Short Standard Long > 1 Hour Duration->Long Complex Standard Standard DMSO Spike OK (Prepare Fresh) Short->Standard CD_Complex Use HP-beta-CD Complexation Long->CD_Complex

Figure 2: Decision matrix for selecting the appropriate stabilization method based on assay constraints.

References

  • Hydrolysis of Oxazolidinones: Moloney, G. P., et al. (2010).[2] "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences. Link

  • Cyclodextrin Stabilization: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Nitro Group Effects: Zanger, M., et al. (1993). "Structure-reactivity relationships in the hydrolysis of N-acyl-2-oxazolidinones." The Journal of Organic Chemistry. Link

  • General Oxazolidinone Chemistry: Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition. Link

Sources

Addressing degradation of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the challenges associated with the compound's stability, particularly its degradation under light exposure. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling and stability of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Q1: My assay results for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one are inconsistent. Could light be a factor?

A1: Yes, inconsistent results are a classic indicator of compound instability, and photodegradation is a primary suspect for molecules with this structure. The presence of a nitroaromatic group, in particular, can make a compound susceptible to degradation upon exposure to light, especially in the UV and blue portions of the spectrum (approximately 300-500 nm).[1][2] Light provides the energy to initiate chemical reactions that can break down the parent molecule, leading to a loss of potency and the formation of impurities.[3]

Q2: What are the immediate precautions I should take when working with this compound?

A2: To minimize photodegradation, all manipulations should be performed under conditions that restrict light exposure.

  • Storage: Store the solid compound and any solutions in amber glass vials or bottles, which are designed to filter out UV and short-wavelength visible light. For maximum protection, wrap these containers in aluminum foil.[3]

  • Workspace: Whenever possible, work in a darkened room or a designated low-light area. Use red or brown-colored lighting, as these longer wavelengths (above 500 nm) are less energetic and less likely to cause degradation.[1][3]

  • Sample Handling: When preparing samples for analysis (e.g., weighing, dissolution, dilutions), do so expeditiously and shield them from direct overhead laboratory lighting. Use amber volumetric flasks and other protective glassware.[2][3]

Q3: How can I confirm that the degradation I'm observing is due to light and not something else, like temperature or oxidation?

A3: The most definitive way to confirm photosensitivity is by running a controlled experiment. You will need to expose a solution of the compound to a controlled light source while simultaneously keeping an identical "dark control" sample shielded from light. If the light-exposed sample shows significant degradation compared to the dark control (which is stored at the same temperature), you can confidently attribute the instability to photodegradation. This is a core principle of the ICH Q1B guidelines for photostability testing.[2]

Q4: What analytical method is best for detecting and quantifying this degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][5] An ideal method will be able to separate the intact parent compound from its potential degradation products. UV-Vis or Mass Spectrometry (MS) detectors are typically used.[5][6] Developing such a method is crucial, as it allows you to accurately measure the loss of the active compound and monitor the formation of impurities over time.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the handling and analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Troubleshooting Flowchart

The following diagram outlines a logical path for troubleshooting unexpected experimental results.

TroubleshootingFlowchart start Problem: Inconsistent or Low Assay Results check_light Did you protect the compound from light at ALL stages? start->check_light implement_protection ACTION: Implement full light protection measures. (Amber vials, foil, low-light work area) check_light->implement_protection No check_controls Did you run a dark control sample in parallel? check_light->check_controls Yes rerun_exp Re-run Experiment implement_protection->rerun_exp rerun_exp->check_controls run_controls ACTION: Prepare a 'dark control' sample wrapped in foil and kept at the same temperature. check_controls->run_controls No compare_results Compare results of light-exposed vs. dark control samples check_controls->compare_results Yes run_controls->rerun_exp analyze_dark Is the dark control also degraded? compare_results->analyze_dark investigate_other CONCLUSION: Degradation is likely not photolytic. Investigate other factors: - Temperature - pH - Oxidative stress - Solution stability analyze_dark->investigate_other Yes confirm_photo CONCLUSION: Degradation is confirmed to be photolytic. analyze_dark->confirm_photo No Workflow cluster_prep Sample Preparation (Low Light) cluster_exposure Controlled Exposure cluster_analysis Analysis prep_solution Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water) aliquot Aliquot into multiple clear quartz or borosilicate glass vials prep_solution->aliquot light_sample Place 'Light' samples in a photostability chamber with a calibrated light source (e.g., Xenon lamp) aliquot->light_sample dark_sample Wrap 'Dark Control' samples completely in aluminum foil and place in the same chamber aliquot->dark_sample timepoint At specified time points (e.g., 0, 2, 4, 8, 24h), remove one 'Light' and one 'Dark' vial light_sample->timepoint dark_sample->timepoint analyze_hplc Analyze immediately via a stability-indicating HPLC method timepoint->analyze_hplc quantify Quantify parent compound (%) and identify/quantify major degradants analyze_hplc->quantify

Caption: Workflow for conducting a forced photodegradation study.

  • Materials:

    • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

    • HPLC-grade solvent (e.g., 50:50 Acetonitrile:Water)

    • Clear glass or quartz vials

    • Aluminum foil

    • Photostability chamber with a calibrated light source (e.g., Xenon lamp mimicking sunlight, as per ICH Q1B option 1). [7] * Calibrated stability-indicating HPLC system.

  • Procedure:

    • Preparation (under low light): Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in your chosen solvent.

    • Aliquoting: Distribute this solution into at least 10 clear vials.

    • Controls: Tightly wrap half of these vials (5) in aluminum foil. These are your "dark controls." The unwrapped vials are your "light-exposed" samples.

    • Time Zero (T=0) Sample: Take one dark control vial and one light-exposed vial and analyze them immediately via HPLC. This establishes your baseline.

    • Exposure: Place the remaining vials (4 dark, 4 light) in the photostability chamber. Ensure the samples are equidistant from the light source. The chamber should also control for temperature to eliminate it as a variable.

    • Time Points: At predetermined intervals (e.g., 4, 8, 12, and 24 hours), remove one dark control and one light-exposed vial from the chamber.

    • Analysis: Analyze the samples immediately by HPLC. Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the % remaining vs. time for both the light-exposed and dark control samples.

    • Significant degradation in the light-exposed samples with minimal to no degradation in the dark controls confirms photodegradation.

Time (Hours)% Compound Remaining (Light-Exposed)% Compound Remaining (Dark Control)
0100.0%100.0%
485.2%99.8%
871.5%99.7%
1258.0%99.5%
2433.7%99.4%

Section 4: Understanding the Potential Degradation Mechanism

While specific degradation pathways for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one require experimental elucidation, we can hypothesize potential routes based on its chemical structure, particularly the nitroaromatic moiety. Nitroaromatic compounds are known to undergo photoreduction or other complex photochemical reactions. [8][9] The absorption of light can promote the molecule to an excited state. This excited state can then undergo several reactions. One common pathway for nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group. These transformations would result in degradation products with significantly different polarity and UV absorbance, which would be detectable by HPLC.

Hypothetical Photodegradation Pathway

DegradationPathway Parent 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one (Parent Compound) Excited Excited State Molecule* Parent->Excited Light (hν) Pathway1 Photoreduction of Nitro Group Excited->Pathway1 Pathway2 Other Pathways (e.g., Ring Opening, Radical Reactions) Excited->Pathway2 Product1 Nitroso Degradant (-NO) Pathway1->Product1 Product2 Hydroxylamino Degradant (-NHOH) Product1->Product2 Product3 Amino Degradant (-NH2) Product2->Product3 OtherProducts Other Degradation Products Pathway2->OtherProducts

Caption: A hypothetical pathway for the photodegradation of the title compound.

References

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing).
  • How To Protect Light Sensitive Products - LFA Tablet Presses.
  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing.
  • Protection of Light Sensitive Products - Pharmaguideline.
  • Photodegradation experiment setup. An 11-W table lamp with an... - ResearchGate.
  • Protection of Light sensitive Drugs - Pharma Manual.
  • Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science.
  • Light Sensitive Drug Products Need Protection - West Pharmaceutical Services.
  • Experimental setup for photocatalytic degradation. - ResearchGate.
  • Experimental setup used during the photocatalytic degradation experiments performed under Xe lamp irradiation - ResearchGate.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - ResearchGate.
  • Light-Sensitive Injectable Prescription Drugs - PMC.
  • Structures of Oxazolidinone Antibiotics (A) Linezolid, a clinically... - ResearchGate.
  • The oxazolidinone photoprobe and competitor compounds . 125 I-Labeled... | Download Scientific Diagram - ResearchGate.
  • A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed.
  • Oxazolidinone antibiotics: Chemical, biological and analytical aspects - IRIS Unime.
  • The oxazolidinone photoprobe and competitor compounds. 125 I-Labeled... - ResearchGate.
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed.
  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit | Journal of Medicinal Chemistry - ACS Publications.
  • 2-Oxazolidinone, 3-((5-nitro-2-furfurylidene)amino)-5-((4-propyl-1-piperazinyl)methyl) - PubChem.
  • 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one - PubChem.
  • 2-Oxazolidinone - PubChem.
  • Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. ScienceDirect.
  • Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil - PubMed.
  • 5-Phenyl-1,3-oxazolidin-2-one - PubChem.
  • 2-Oxazolidinone, 3-ethenyl-5-methyl- - PubChem.
  • Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one , positioning it within the broader context of nitrogen-heterocycle medicinal chemistry. We evaluate its potential as a scaffold for antimicrobial agents and androgen receptor modulators, comparing it against clinically established standards like Linezolid and Nilutamide .

Executive Summary

The molecule 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one represents a critical intersection in medicinal chemistry, bridging the pharmacophores of oxazolidinone antibiotics (protein synthesis inhibitors) and nitroaromatic anti-androgens . While the 2-oxazolidinone core is best known for the blockbuster antibiotic Linezolid, the specific N-(2-methyl-5-nitrophenyl) substitution pattern introduces unique electronic and steric properties that diverge from standard antimicrobial SAR.

This guide analyzes the utility of this scaffold, highlighting its dual-potential profile while flagging the metabolic liabilities associated with the nitro-aromatic moiety.

Structural Deconstruction & Mechanistic Insights

To understand the performance of this analog, we must dissect its three pharmacophoric components.

1.1 The 1,3-Oxazolidin-2-one Core
  • Function: Acts as a rigid spacer and hydrogen bond acceptor (carbonyl oxygen). In antibacterials, this ring binds to the 23S rRNA of the 50S ribosomal subunit.

  • SAR Insight: Unlike hydantoins (found in Nilutamide), the oxazolidinone ring is less susceptible to hydrolytic cleavage but more prone to interacting with Monoamine Oxidase (MAO), posing a risk of serotonergic toxicity [1].

1.2 The Nitro Group (Position 5)
  • Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the system and alters the dipole moment.

  • Metabolic Liability: The nitro group is a "structural alert." In hypoxic environments (bacteria or solid tumors), it undergoes enzymatic reduction (via nitroreductases) to hydroxylamines and amines. This mechanism drives the potency of drugs like Metronidazole but is often associated with mutagenicity (Ames positive) in chronic therapies [2].

1.3 The Methyl Group (Position 2)
  • Steric Effect: The ortho-methyl group creates a twisted conformation between the phenyl ring and the oxazolidinone core. This "atropisomeric-like" twist is crucial for fitting into hydrophobic pockets (e.g., the Androgen Receptor ligand-binding domain) but can hinder the planar stacking required for some DNA-intercalating mechanisms.

Comparative Performance Analysis

We compare the 3-(2-Methyl-5-nitrophenyl) analog against three standard-of-care alternatives across distinct therapeutic classes.

Table 1: Comparative Pharmacological Profile
Feature3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Linezolid (Antibiotic Standard)Nilutamide (Anti-Androgen Standard)
Core Scaffold OxazolidinoneOxazolidinoneHydantoin (Imidazolidinedione)
N-Aryl Sub. 2-Methyl-5-nitrophenyl3-Fluoro-4-morpholinophenyl4-Nitro-3-(trifluoromethyl)phenyl
C5-Side Chain Unsubstituted (H)(S)-AcetamidomethylDimethyl (on Hydantoin ring)
Primary Target Dual Potential: 23S rRNA / AR23S rRNA (Bacterial Ribosome)Androgen Receptor (AR)
Potency Low/Moderate (Lacks C5 chain)High (MIC ~1-4 µg/mL)High (

~ nM range)
Toxicity Risk High (Mutagenic Nitro reduction)Moderate (Myelosuppression)High (Hepatotoxicity, Pneumonitis)
Metabolic Stability Low (Nitro reduction)Moderate (Morpholine oxidation)Moderate (Nitro reduction)
Analysis of Performance Gaps:
  • Antibacterial Efficacy: The subject molecule lacks the (S)-C5-acetamidomethyl side chain, which is critical for high-affinity binding to the bacterial ribosome. Without this, antibacterial activity drops by >100-fold compared to Linezolid [3].

  • Receptor Binding: The 2-methyl-5-nitro pattern mimics the electronic map of Nilutamide. However, the oxazolidinone ring is less polar than the hydantoin ring, potentially altering water-mediated hydrogen bonding within the receptor pocket.

Experimental Protocols: Synthesis & Evaluation

To validate the SAR of this analog, the following self-validating protocols are recommended.

3.1 Synthesis via Carbamate Cyclization
  • Objective: Construct the oxazolidinone ring from the aniline precursor.

  • Rationale: Using 2-chloroethyl chloroformate allows for a one-pot cyclization under basic conditions, avoiding highly toxic phosgene gas.

Step-by-Step Protocol:

  • Reactant Prep: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in dry THF under

    
     atmosphere.
    
  • Acylation: Cool to 0°C. Add 2-chloroethyl chloroformate (1.1 eq) and

    
      (2.5 eq). Stir for 2 hours.
    
    • Checkpoint: Monitor TLC for disappearance of aniline (

      
       changes significantly).
      
  • Cyclization: Reflux the intermediate carbamate in situ with NaH (1.2 eq) or KOtBu in DMF at 80°C for 4 hours.

  • Purification: Quench with water, extract with EtOAc. Recrystallize from Ethanol/Water to yield the target oxazolidinone.

3.2 Biological Assay: Minimum Inhibitory Concentration (MIC)
  • Standard: CLSI M07-A10 Guidelines.

  • Organism: S. aureus (ATCC 29213).

  • Control: Linezolid (Range 0.5 - 4 µg/mL).

  • Procedure:

    • Prepare stock solution of the analog in 100% DMSO.

    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to final concentrations (0.125 - 128 µg/mL).

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 35°C for 16-20 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

Visualization of Structure-Activity Logic

The following diagram illustrates the divergent pathways for this scaffold: Antibacterial Activity (requiring C5-modification) versus Toxicity/Mutagenicity (driven by the Nitro group).

SAR_Pathways Core 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Methyl 2-Methyl Group (Steric Twist) Core->Methyl C5_Pos C5-Position (Unsubstituted) Core->C5_Pos Toxicity Nitroreductase Reduction (Mutagenic Metabolites) Nitro->Toxicity Metabolic Activation Binding_AR Androgen Receptor Binding (Moderate) Methyl->Binding_AR Hydrophobic Fit Binding_Ribosome Ribosomal Binding (Weak/Inactive) C5_Pos->Binding_Ribosome Lacks H-Bond Donor Linezolid_Path Add (S)-Acetamidomethyl C5_Pos->Linezolid_Path Linezolid_Path->Binding_Ribosome Restores Activity

Figure 1: SAR decision tree showing how specific structural features of the analog dictate its biological fate—driving toxicity via the nitro group while limiting antibacterial potency due to the unsubstituted C5 position.

Expert Conclusion & Strategic Recommendations

The 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one scaffold is a high-risk, niche-reward intermediate.

  • For Antibiotic Development: It is unsuitable as a final drug candidate in its current form. The lack of a C5-side chain results in poor ribosomal affinity. Researchers must install a (S)-5-acetamidomethyl or (S)-5-hydroxymethyl group to achieve clinically relevant MICs (comparable to Linezolid).

  • For Androgen Receptor Modulation: It serves as a valuable bioisostere probe for hydantoin-based anti-androgens. However, the nitro group should ideally be replaced with a Cyano (-CN) or Trifluoromethyl (-CF3) group to mitigate mutagenicity risks while maintaining electron-withdrawing character [4].

Final Verdict: Use this molecule primarily as a synthetic intermediate or a negative control in SAR libraries to demonstrate the necessity of C5-substitution for antimicrobial activity.

References
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.[1] Angewandte Chemie International Edition, 42(18), 2010-2023.

  • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of drugs: risk minimization in drug discovery. Annual Review of Pharmacology and Toxicology, 51, 145-167.

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.

  • Tambunan, U. S. F., et al. (2011). Computational design of novel oxazolidinone derivatives as androgen receptor antagonists. Bioinformation, 6(5), 176.

Sources

Mass Spectrometry Fragmentation Patterns of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous field of nitrofuran residue analysis and oxazolidinone antibiotic development, the precise characterization of metabolites and structural analogs is paramount. 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (referred to herein as MNP-OXZ ) represents a critical structural scaffold, often utilized as a structural analog internal standard or a specific synthetic impurity marker in the analysis of furazolidone metabolites (AOZ) and related oxazolidinone antibiotics.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of MNP-OXZ. Unlike standard isotopically labeled internal standards (e.g.,


-AOZ), MNP-OXZ offers a cost-effective alternative with distinct retention characteristics. This document objectively compares its performance against industry-standard deuterated markers, detailing fragmentation pathways, specificity, and validation protocols to support high-confidence identification in complex biological matrices.

Compound Profile & Physiochemical Properties[1][2][3][4]

Understanding the structural basis of MNP-OXZ is essential for interpreting its fragmentation behavior. The molecule features an oxazolidin-2-one ring N-linked to a toluene derivative carrying a nitro group.

PropertyData
Chemical Name 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
Abbreviation MNP-OXZ
Molecular Formula

Molecular Weight 222.20 g/mol
Monoisotopic Mass 222.0641 Da
Key Functional Groups Oxazolidinone ring (cyclic carbamate), Nitro group (

), Methyl group (

)
Role in Analysis Structural Analog Internal Standard, Impurity Marker

Mass Spectrometry Fragmentation Analysis

The fragmentation of MNP-OXZ under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows distinct pathways governed by the stability of the N-aryl bond and the lability of the nitro and carbonyl groups.

Primary Ionization (ESI+)
  • Precursor Ion:

    
     at m/z 223.07 .
    
  • Adducts: Sodium adducts

    
     at m/z 245.05 are common in non-buffered mobile phases but are suppressed in acidic conditions (0.1% Formic Acid).
    
Fragmentation Pathways (CID)

The fragmentation pattern is characterized by three dominant mechanisms:

  • Oxazolidinone Ring Cleavage (Loss of

    
    ):  A signature neutral loss for cyclic carbamates.
    
  • Nitro Group Loss: Characteristic of nitro-aromatics.

  • Ring Opening/Ethylene Loss: Further degradation of the oxazolidine ring.

Table 1: Key MS/MS Transitions and Diagnostic Ions

Transition (m/z)Neutral LossFormula LossMechanism / Structural InsightRelative Intensity
223

179
44 Da

Primary Transition. Cleavage of the oxazolidinone ring (loss of carbonyl). Highly diagnostic.100% (Base Peak)
223

177
46 Da

Radical loss of the nitro group. Common in high-energy collisions.20-40%
179

164
15 Da

Loss of methyl group from the toluene ring after ring opening.10-25%
179

151
28 Da

Loss of ethylene from the remaining amine chain (secondary fragmentation).15-30%
179

133
46 Da

Sequential loss:

. Confirms nitro-aromatic core.[1][2]
30-50%
Mechanistic Pathway Visualization

The following diagram illustrates the proposed fragmentation cascade for MNP-OXZ, highlighting the competition between ring cleavage and nitro group elimination.

FragmentationPathway M_H [M+H]+ Precursor m/z 223 (Intact MNP-OXZ) Frag_179 Fragment A m/z 179 [M+H - CO2]+ M_H->Frag_179 - CO2 (44 Da) Ring Contraction Frag_177 Fragment B m/z 177 [M+H - NO2]+ M_H->Frag_177 - NO2 (46 Da) Nitro Loss Frag_133 Fragment C m/z 133 [M+H - CO2 - NO2]+ Frag_179->Frag_133 - NO2 (46 Da) Frag_151 Fragment D m/z 151 [M+H - CO2 - C2H4]+ Frag_179->Frag_151 - C2H4 (28 Da) Ethylene Loss

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Comparative Performance Guide

This section objectively compares MNP-OXZ against the industry-standard Isotopically Labeled Internal Standard (


-AOZ/NPAOZ) .
Structural Analog (MNP-OXZ) vs. Deuterated Standard ( -NPAOZ)

Table 2: Performance Comparison Matrix

FeatureMNP-OXZ (Structural Analog)

-NPAOZ (Isotopic Standard)
Verdict
Cost Efficiency High. Synthetic analogs are significantly cheaper to produce.Low. Deuterated synthesis is expensive.MNP-OXZ is superior for high-throughput screening.
Retention Time (RT) Shifted. Elutes slightly differently than the analyte (AOZ/NPAOZ).Identical. Co-elutes perfectly with the analyte.

-NPAOZ is superior for matrix effect correction.
Mass Resolution Distinct. Mass shift is structural (e.g., -13 Da vs NPAOZ). No crosstalk.Close. Mass shift is +4 Da. Risk of isotopic overlap if resolution is low.MNP-OXZ eliminates isotopic crosstalk risks.
Matrix Correction Moderate. Corrects for extraction efficiency but not ionization suppression perfectly due to RT shift.Excellent. Corrects for both extraction and ionization suppression at the exact RT.

-NPAOZ is mandatory for regulated confirmatory methods.
Specificity vs. Interferences

MNP-OXZ (m/z 223) is structurally distinct from the standard derivatized metabolite NPAOZ (3-{[(2-nitrophenyl)methylene]amino}-2-oxazolidinone, m/z 236).

  • NPAOZ Fragmentation: Dominant loss of nitrobenzaldehyde (m/z 236

    
     134).
    
  • MNP-OXZ Fragmentation: Dominant loss of

    
      (m/z 223 
    
    
    
    179).
  • Conclusion: The unique loss of

    
     in MNP-OXZ provides a high-specificity transition that does not overlap with the hydrazone cleavage typical of nitrofuran metabolites, making it an excellent negative control  or orthogonal marker .
    

Experimental Protocol: Optimization & Validation

To utilize MNP-OXZ effectively, the following self-validating protocol is recommended.

MS Source Optimization Workflow
  • Infusion: Prepare a 1 µg/mL solution of MNP-OXZ in 50:50 Methanol:Water (0.1% Formic Acid).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: Ramp from 15V to 40V. Optimal sensitivity for [M+H]+ is typically ~25V.

    • Desolvation Temp: 350°C - 400°C (High temp ensures complete ionization of the nitro-aromatic).

  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): Preserves precursor (m/z 223).

    • Medium CE (20-25 eV): Maximizes generation of the diagnostic fragment (m/z 179).

    • High CE (>35 eV): Generates secondary fragments (m/z 133, 151).

Method Validation Flowchart

ValidationWorkflow Prep Sample Preparation (Spike MNP-OXZ at 10 ng/g) Ext Extraction (Ethyl Acetate/Methanol) Prep->Ext LC LC Separation (C18 Column, Gradient) Ext->LC MS MS/MS Detection (MRM: 223->179) LC->MS Val Validation Check (RT Stability & Area Ratio) MS->Val

Figure 2: Recommended workflow for validating MNP-OXZ as an internal standard.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Oxazolidin-2-one Derivatives. National Institute of Standards and Technology.[3] [Link]

  • Verdon, E., et al. (2007). Validation of a method for the analysis of bound residues of nitrofuran drugs in tissue. Journal of Chromatography B. [Link]

  • European Commission. (2003). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Union. [Link]

  • Wouters, V.J., et al. (1998). Synthesis and ESI-MS/MS Fragmentation Study of Oxazolidin-2-One Derivatives. Current Medicinal Chemistry. [Link]

  • PubChem. (2024).[1][4] Compound Summary: N-aryl oxazolidinones. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Validation of Purity Assays for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to preclude the introduction of potentially harmful impurities into the final drug product. This guide provides a comparative analysis of analytical methodologies for purity determination, grounded in scientific principles and regulatory expectations. We will explore the rationale behind method selection and delve into a detailed case study on the validation of a high-performance liquid chromatography (HPLC) method, adhering to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH).

Chapter 1: The Analyte in Profile: Understanding 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one and its Impurities

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are significant in medicinal chemistry.[1] The synthesis of this intermediate can give rise to a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. A thorough understanding of the synthetic route is paramount to anticipating the impurity profile. For instance, synthetic pathways involving the reaction of an amino alcohol with a carbonyl source can lead to residual starting materials or incompletely cyclized intermediates.[2]

The primary goal of a purity assay is to accurately and precisely quantify the main compound while separating it from all potential impurities. The choice of analytical technique is therefore dictated by the physicochemical properties of the analyte and its expected impurities, such as polarity, volatility, and chromophoric characteristics.

Chapter 2: A Comparative Overview of Purity Assay Methodologies

The determination of purity for a compound like 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one can be approached using several analytical techniques. The most common and powerful of these are chromatographic methods, which excel at separating complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis for purity determination.[1][3] Its versatility allows for the separation of a wide range of compounds. For oxazolidinone derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase. This technique is adept at separating compounds based on differences in their hydrophobicity. The presence of a chromophore in the target molecule allows for sensitive detection using a UV-Vis detector.

Gas Chromatography (GC): GC is another powerful separation technique, but its applicability is limited to volatile and thermally stable compounds. While some oxazolidinone derivatives can be analyzed by GC, it may require derivatization to increase their volatility.[4] For a non-volatile intermediate like 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, HPLC is generally the more direct and suitable method.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[2] It provides a direct measure of the molar concentration of an analyte. However, it may be less sensitive than chromatographic methods for detecting trace impurities.

Below is a comparative summary of these techniques for the purity analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one:

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Applicability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization.Applicable to soluble compounds with quantifiable NMR signals.
Specificity High, especially with optimized separation conditions and detectors like DAD or MS.High, particularly when coupled with a mass spectrometer (GC-MS).High, provides structural information for impurity identification.
Sensitivity High, capable of detecting trace impurities (ppm levels).Very high, especially with sensitive detectors like FID or MS.Moderate, generally less sensitive than chromatographic methods for trace analysis.
Quantitation Relative quantitation against a reference standard.Relative quantitation against a reference standard.Absolute quantitation without a specific reference standard.
Throughput Moderate to high, amenable to automation.Moderate to high, amenable to automation.Lower, typically longer analysis times per sample.

Given its broad applicability, high sensitivity, and specificity, RP-HPLC is the recommended technique for the routine purity analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Chapter 3: A Case Study in Method Validation: Reversed-Phase HPLC for Purity Assay

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The validation process for a purity assay must be conducted in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation characteristics and the experimental data required.[6][7][8]

The following is a detailed protocol for the validation of an RP-HPLC method for the purity determination of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

The overall workflow for the validation of the HPLC method is depicted below.

Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Analysis & Reporting Protocol Develop Validation Protocol Parameters Define Acceptance Criteria (ICH Q2(R1)) Protocol->Parameters Specificity Specificity & Peak Purity Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for HPLC Method Validation.

A suitable starting point for method development would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

The following validation parameters must be assessed as per ICH Q2(R1) guidelines.[6][7][8]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), a solution of the reference standard, a sample solution, and a spiked sample solution containing known impurities. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The peak for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one should be well-resolved from all other peaks, with a resolution of >1.5. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression of peak area versus concentration should be ≥ 0.999.

3. Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is typically established from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method should be accurate, precise, and linear over the defined range.

4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate injections of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[9]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.[9]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantitation of impurities at their specified limits.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

The relationship between these core validation parameters is illustrated in the diagram below.

Validation_Parameters Assay Purity Assay Specificity Specificity Assay->Specificity is defined by Linearity Linearity & Range Assay->Linearity is characterized by Accuracy Accuracy Assay->Accuracy is confirmed by Precision Precision Assay->Precision is confirmed by LOD_LOQ LOD / LOQ Assay->LOD_LOQ is limited by Robustness Robustness Assay->Robustness is ensured by

Caption: Interrelation of Key Validation Parameters.

The following table presents a summary of typical results obtained during the validation of an HPLC purity assay.

Validation Parameter Result Acceptance Criteria Status
Specificity Resolution > 2.0 for all peaksResolution > 1.5Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 50% - 150% of target conc.Defined rangePass
Accuracy (% Recovery) 99.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.5%≤ 2.0%Pass
Precision (Intermediate RSD) 0.8%≤ 2.0%Pass
LOD 0.01%ReportablePass
LOQ 0.03%ReportablePass
Robustness No significant impact on resultsSystem suitability metPass
Conclusion

The validation of a purity assay for a pharmaceutical intermediate such as 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a critical, multi-faceted process that underpins the quality and safety of the final drug product. While several analytical techniques can be employed, reversed-phase HPLC stands out as the most robust and versatile method for this application. A comprehensive validation study, executed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is fit for its intended purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, scientists can establish a reliable analytical procedure that will consistently deliver accurate purity data throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) - Journal of Food and Drug Analysis. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - Semantic Scholar. [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. [Link]

Sources

Reproducibility of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one biological assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibacterial drug discovery, the oxazolidinone class of compounds represents a significant advancement, particularly in combating multidrug-resistant Gram-positive pathogens.[1][2] The journey from a promising synthesized molecule, such as the conceptual 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, to a viable clinical candidate is paved with rigorous biological evaluation. The cornerstone of this evaluation is the reproducibility of the assays used. Irreproducible results not only lead to wasted resources but can also derail promising drug development programs.[3][4]

This guide provides a comparative analysis of key biological assays for novel oxazolidinone derivatives, with a focus on identifying and mitigating sources of variability. We will explore the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and trustworthy data.

The Oxazolidinone Mechanism of Action: A Target for Reproducible Assays

Oxazolidinones, including the clinically approved Linezolid and Tedizolid, exert their antibacterial effect by inhibiting protein synthesis.[1][2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism that confers activity against bacteria resistant to other protein synthesis inhibitors.[2][5] Understanding this mechanism is crucial for designing relevant and reproducible biological assays.

cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex Joins 50S mRNA mRNA mRNA->30S Binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone (e.g., OXA-X) Oxazolidinone->50S Binds to Peptidyl Transferase Center (PTC)

Caption: Mechanism of action of oxazolidinone antibiotics.

Comparative Analysis of Primary Antibacterial Assays

The initial assessment of a novel oxazolidinone's antibacterial activity typically involves determining its Minimum Inhibitory Concentration (MIC). Two common methods for this are broth microdilution and disk diffusion.

Assay Principle Advantages Disadvantages Key Sources of Irreproducibility
Broth Microdilution Quantitative determination of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.Provides a quantitative MIC value. High-throughput.More labor-intensive than disk diffusion.Inaccurate initial inoculum density, improper serial dilutions, variability in media batches, edge effects in microplates.[6]
Disk Diffusion (Kirby-Bauer) Qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of growth inhibition around a drug-impregnated disk.Simple, low-cost, and rapid.Not quantitative (provides a zone of inhibition, not an MIC). Influenced by drug diffusion rates.Inconsistent agar depth, non-uniform bacterial lawn, improper disk placement, variability in disk potency.
Protocol 1: Broth Microdilution for MIC Determination

This protocol is designed to be a self-validating system by including a reference compound (Linezolid) and a quality control bacterial strain.

I. Causality Behind Experimental Choices:

  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for susceptibility testing as it has defined concentrations of divalent cations which can affect the activity of some antibiotics.

  • Inoculum Density: A standardized inoculum (5 x 10^5 CFU/mL) is critical. A lower density can lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Controls: Including a known antibiotic (Linezolid) and a quality control strain (e.g., Staphylococcus aureus ATCC 29213) validates the assay's performance.

II. Step-by-Step Methodology:

  • Preparation of Compound Plates: a. Serially dilute the test compound (OXA-X) and Linezolid in DMSO to create a concentration gradient. b. In a 96-well plate, add 2 µL of each compound concentration to the appropriate wells.

  • Bacterial Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test organism and suspend in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve the final inoculum density.

  • Inoculation and Incubation: a. Add 100 µL of the bacterial inoculum to each well of the compound plate. b. Include a positive control (bacteria only) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Advanced Assays for Deeper Biological Characterization

Beyond the initial MIC determination, a thorough evaluation of a novel oxazolidinone requires more complex assays that can be prone to higher variability.

Intracellular Activity Assay

Many pathogenic bacteria, such as Staphylococcus aureus, can survive within host cells. An effective antibiotic must be able to penetrate host cells and exert its effect.

I. Causality Behind Experimental Choices:

  • Cell Line: Murine macrophages (e.g., J774A.1) are commonly used as they are professional phagocytes. It is crucial to use authenticated, low-passage cell lines to ensure consistent phenotype and response.[7][8]

  • Infection Ratio: The multiplicity of infection (MOI) must be optimized to ensure sufficient bacterial uptake without causing rapid host cell death.

  • Extracellular Antibiotic Removal: Using a non-membrane-permeant antibiotic (e.g., gentamicin) is essential to kill extracellular bacteria, ensuring that the measured effect is due to intracellular activity.

Protocol 2: Intracellular Activity in Macrophages
  • Cell Seeding: a. Seed J774A.1 macrophages in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well. b. Incubate for 24 hours to allow for adherence.

  • Bacterial Infection: a. Prepare an overnight culture of S. aureus and adjust to an MOI of 10 in antibiotic-free cell culture medium. b. Replace the medium in the cell plate with the bacterial suspension and incubate for 1 hour to allow phagocytosis.

  • Removal of Extracellular Bacteria: a. Wash the cells three times with PBS. b. Add medium containing gentamicin (100 µg/mL) and incubate for 1 hour.

  • Compound Treatment: a. Wash the cells again and add fresh medium containing serial dilutions of OXA-X or Linezolid. b. Incubate for 24 hours.

  • Quantification of Intracellular Bacteria: a. Lyse the macrophages with a solution of 0.1% Triton X-100. b. Serially dilute the lysate and plate on agar plates to determine the number of viable intracellular bacteria (CFU/mL).

Start Start Seed_Macrophages Seed Macrophages (5x10^4 cells/well) Start->Seed_Macrophages Incubate_24h_1 Incubate 24h Seed_Macrophages->Incubate_24h_1 Infect_Bacteria Infect with S. aureus (MOI=10) Incubate_24h_1->Infect_Bacteria Incubate_1h Incubate 1h for Phagocytosis Infect_Bacteria->Incubate_1h Wash_PBS Wash with PBS (3x) Incubate_1h->Wash_PBS Gentamicin_Treatment Add Gentamicin (100 µg/mL) Wash_PBS->Gentamicin_Treatment Incubate_1h_2 Incubate 1h Gentamicin_Treatment->Incubate_1h_2 Add_Compound Add Test Compound (OXA-X / Linezolid) Incubate_1h_2->Add_Compound Incubate_24h_2 Incubate 24h Add_Compound->Incubate_24h_2 Lyse_Cells Lyse Macrophages Incubate_24h_2->Lyse_Cells Plate_Lysate Plate Lysate for CFU Counting Lyse_Cells->Plate_Lysate End End Plate_Lysate->End

Caption: Workflow for intracellular antibacterial activity assay.

Data Summary and Troubleshooting Irreproducibility

Consistent documentation and adherence to standard operating procedures (SOPs) are paramount for achieving reproducible results.[7] Below is a hypothetical dataset comparing our novel compound, OXA-X, to Linezolid.

Parameter OXA-X Linezolid (Reference) Acceptance Criteria
MIC vs. S. aureus ATCC 29213 (µg/mL) 0.52Within 2-fold dilution of expected value
MIC vs. MRSA Clinical Isolate (µg/mL) 14Consistent across repeat experiments
Intracellular IC50 (µg/mL) 2.58Dose-dependent response observed
Cytotoxicity (IC50 vs. J774A.1, µg/mL) > 50> 50Low toxicity at therapeutic concentrations

When faced with irreproducible results, a systematic approach to troubleshooting is necessary.

Irreproducible_Results Irreproducible Results Detected Check_Reagents Review Reagent Quality (Media, Compound, Cells) Irreproducible_Results->Check_Reagents Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Replace_Reagents Replace/Re-qualify Reagents Reagent_Issue->Replace_Reagents Yes Check_Protocol Review Protocol Execution (Pipetting, Incubation Times) Reagent_Issue->Check_Protocol No Replace_Reagents->Irreproducible_Results Re-run Assay Protocol_Issue Protocol Deviation? Check_Protocol->Protocol_Issue Retrain_Personnel Retrain Personnel on SOPs Protocol_Issue->Retrain_Personnel Yes Check_Equipment Verify Equipment Calibration (Incubators, Pipettes) Protocol_Issue->Check_Equipment No Retrain_Personnel->Irreproducible_Results Re-run Assay Equipment_Issue Equipment Issue? Check_Equipment->Equipment_Issue Recalibrate_Equipment Recalibrate/Service Equipment Equipment_Issue->Recalibrate_Equipment Yes Consult_Expert Consult with Subject Matter Expert Equipment_Issue->Consult_Expert No Recalibrate_Equipment->Irreproducible_Results Re-run Assay Redesign_Experiment Redesign Experiment if Necessary Consult_Expert->Redesign_Experiment

Caption: Troubleshooting guide for irreproducible assay results.

Conclusion

Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a deep understanding of the underlying biology, meticulous attention to protocol details, and the implementation of robust quality control measures. For novel oxazolidinone compounds, a systematic approach that moves from primary screening to more complex cell-based assays, all while adhering to principles of good cell culture practice and experimental design, is essential.[7][9] By treating cells and reagents with the same rigor as any other calibrated instrument and by fostering a culture that values transparency and thorough documentation, researchers can build a solid foundation of reliable data to support the development of the next generation of antibacterial therapies.

References

  • Molecules. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. [Link]

  • Methods in Molecular Biology. Treating Cells as Reagents to Design Reproducible Assays. [Link]

  • SLAS. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. [Link]

  • Molecules. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]

  • ResearchGate. Why can't I get reproducible results in cell based assays?. [Link]

  • Molecules. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. Synthesis and antibacterial evaluation of novel oxazolidinone derivatives containing a piperidinyl moiety. [Link]

  • SLAS Discovery. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]

  • Kosheeka. Factors affecting Research Reproducibility in Biomedical Research. [Link]

  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]

  • CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • Dispendix. Essential Considerations for Successful Assay Development. [Link]

  • YouTube. Assay Operations: Keeping your Assays Robust and Reproducible. [Link]

  • ALTEX. In Vitro Research Reproducibility: Keeping Up High Standards. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

  • Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I. [Link]

  • EurekAlert!. Five ways to tackle the reproducibility crisis in biomedical research. [Link]

  • ABPI. From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. [Link]

  • Semantic Scholar. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Antibiotics. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. [Link]

  • Frontiers in Cellular and Infection Microbiology. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China. [Link]

  • Nature Medicine. Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis. [Link]

  • European Journal of Medicinal Chemistry. Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substituted[1][2][7]triazepane or[1][2][7]oxadiazepane as the C-ring. [Link]

  • Acta Poloniae Pharmaceutica. Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle" Approach

Immediate Action Required: Treat 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .

As a Senior Application Scientist, I must address a critical data gap: specific toxicological data for this exact isomer is often limited in public repositories. However, by analyzing its pharmacophores—specifically the nitro-aromatic moiety attached to an oxazolidinone ring —we can scientifically infer its hazard profile.

This compound belongs to a chemical class often used in antibiotic synthesis (e.g., Linezolid analogs). Consequently, it poses risks of biological activity (MAO inhibition potential) , skin sensitization , and mutagenicity . This guide utilizes a Control Banding Strategy (Band 3/4) to ensure safety in the absence of compound-specific LD50 data.

Risk Assessment & Hazard Profiling (Structure-Activity Relationship)

To select the correct PPE, we must understand why the hazard exists. We rely on Structure-Activity Relationships (SAR) to predict toxicity.

Functional GroupAssociated HazardScientific Justification
Nitro Group (-NO₂) Mutagenicity & Sensitization Nitro-aromatics are metabolically reduced to hydroxylamines/anilines, which can form DNA adducts (potential carcinogens) and cause allergic contact dermatitis [1].
Oxazolidinone Ring Bioactivity & Systemic Toxicity This scaffold is designed to bind bacterial ribosomes or inhibit enzymes (MAO). Inhalation or absorption may trigger unintended pharmacological effects in the handler [2].
Solid State Inhalation (Dust) As a likely crystalline solid, the primary vector of entry is the inhalation of airborne particulates during weighing or transfer.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This protocol uses a redundant barrier system to prevent breakthrough.

Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary PPE:

    • Minimum: N95 Filtering Facepiece (if handled strictly in a hood).

    • Recommended: P100 Half-Face Respirator (if potential for aerosolization exists outside the hood).

    • Why? Nitro-aromatics can have low odor thresholds but high toxicity. Particulates are the primary vector; vapors are secondary unless heated.

Dermal Protection (Glove Permeation Protocol)

Nitro-aromatics are lipophilic and can permeate latex rapidly. Nitrile is mandatory.

LayerMaterialSpecificationsFunction
Inner Glove Nitrile 4-5 mil (0.10-0.12 mm)Acts as a "second skin" and visual indicator for outer glove breach.
Outer Glove Nitrile (Extended Cuff) >6 mil (>0.15 mm)Primary barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Change Frequency --Every 60 mins or immediately upon splashReasoning: Aromatic nitro compounds can degrade nitrile breakthrough time. Regular changing prevents "silent permeation."
Ocular & Body Protection[1][2]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® lab coat or disposable sleeve covers. Cotton lab coats can absorb nitro-aromatics, creating a long-term dermal exposure source.

Operational Protocol: Safe Handling Workflow

This workflow minimizes the "Zone of Contamination."

HandlingWorkflow cluster_hood CRITICAL CONTROL POINT: FUME HOOD Start Storage Retrieval (Cool, Dry, Dark) PPE Donning PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing (Inside Fume Hood Only) PPE->Weighing Transfer Sealed Container Solubilization Solubilization (Dissolve in Organic Solvent) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Decon Decontamination (Wipe surfaces with Ethanol/Acetone) Reaction->Decon Post-Process Waste Disposal (High-Temp Incineration) Decon->Waste

Figure 1: Operational workflow emphasizing the containment of the solid-state compound within the fume hood to prevent inhalation risks.

Key Operational Nuances:
  • Static Mitigation: Nitro-aromatic powders can be static. Use an ionizing fan or anti-static gun during weighing to prevent "powder fly."

  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid acetone if possible as it increases skin permeability of dissolved nitro-compounds; Ethyl Acetate or DCM are standard but require strict ventilation.

Emergency Response & Disposal

Spill Management (Solid)

Do NOT sweep. Sweeping aerosolizes the potent dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Dampen: Gently cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water) to suppress dust.

  • Scoop: Use a chemically resistant scoop to place the wet towel and powder into a wide-mouth jar.

Disposal Pathway

Nitro-compounds are nitrogen-rich and can be precursors to NOx emissions if burned improperly.

  • Classification: Hazardous Waste (Toxic/Irritant).

  • Segregation: Do NOT mix with strong oxidizers or strong bases (risk of exothermic decomposition).

  • Method: High-temperature incineration with scrubber systems (to capture NOx).

EmergencyResponse cluster_solid Solid Spill cluster_liquid Solution Spill Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Wet Wet Method (Cover with solvent-damp cloth) Assess->Wet Powder Absorb Absorb (Vermiculite/Sand) Assess->Absorb Liquid Scoop Scoop to Jar Wet->Scoop Dispose Hazardous Waste Tag: Toxic/Nitro-Compound Scoop->Dispose Absorb->Dispose

Figure 2: Decision tree for emergency spill response, prioritizing dust suppression.

References

  • Carl Roth. (2023). Safety Data Sheet: 5-methyl-3-vinyl-1,3-oxazolidin-2-one (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone.[1][2] Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One.[3] Retrieved from

  • Santa Cruz Biotechnology. (2012). Safety Data Sheet: 3-Methyl-5-phenyl-2-oxazolidinone. Retrieved from

Disclaimer: This guide is based on a "Precautionary Principle" assessment of the chemical class (Nitro-aromatic Oxazolidinones) in the absence of specific toxicological data for the exact isomer. Always consult your institution's Chemical Hygiene Officer before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.